4-(1,3-Oxazol-5-yl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCNLOQTURTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380448 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87150-13-8 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Oxazol-5-yl)benzonitrile, a heterocyclic compound featuring a central oxazole ring linked to a benzonitrile moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The unique electronic properties and structural rigidity imparted by the oxazole ring, combined with the hydrogen bonding capabilities and metabolic stability of the nitrile group, make this molecule a compelling building block for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthetic protocol, safety and handling procedures, and an exploration of its potential applications in drug discovery, particularly in the realm of kinase inhibition and oncology.
Core Compound Identification and Properties
Synonyms: 5-(4-Cyanophenyl)-1,3-oxazole[2]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆N₂O | [3][4] |
| Molecular Weight | 170.17 g/mol | [5] |
| Appearance | Pale to off-white solid/powder | [3] |
| Melting Point | 135-137 °C | [2] |
| Boiling Point | Not explicitly reported (Predicted to be high) | |
| Solubility | Low in water; Moderate in common organic solvents (Predicted) | [4][5] |
| Density | ~1.27 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥98% | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the benzonitrile ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons of the oxazole ring will present as distinct singlets.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nitrile carbon, the carbons of the benzonitrile aromatic ring, and the carbons of the oxazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to C=N and C=C stretching vibrations of the aromatic and heterocyclic rings.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (170.17 g/mol ). Fragmentation patterns would likely involve the cleavage of the oxazole ring and the loss of the nitrile group.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen Oxazole Synthesis .[9][10][11] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, the commercially available 4-cyanobenzaldehyde serves as the starting material.
Reaction Scheme
Caption: Van Leusen synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on the Van Leusen oxazole synthesis and may require optimization for specific laboratory conditions.[9][12]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents).
-
Solvent and Base Addition: Add anhydrous methanol as the solvent, followed by the addition of a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate.
-
Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety and Handling
This compound is classified as harmful and an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard and Precautionary Statements
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is limited in the public domain, the broader class of 5-aryloxazoles has been extensively investigated for various therapeutic applications. The structural motifs present in this compound suggest potential for interaction with various biological targets.
Kinase Inhibition
The 2-anilino-5-aryloxazole scaffold has been identified as a novel and potent class of VEGFR2 kinase inhibitors.[13][14][15] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that modifications to the 5-aryl ring significantly impact potency and selectivity.[13][15] The 4-cyanophenyl group in this compound could potentially engage in beneficial interactions within the ATP-binding pocket of various kinases.
Caption: Potential mechanism of kinase inhibition by 5-aryloxazoles.
Anticancer and Other Therapeutic Areas
Oxazole-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][16][17] The incorporation of a benzonitrile moiety is also a common strategy in drug design, as the nitrile group can act as a hydrogen bond acceptor and is generally metabolically stable. While no direct anticancer activity has been reported for this compound, its structural similarity to other biologically active oxazoles suggests it could be a valuable starting point for the development of novel therapeutic agents. For instance, some oxazolone derivatives have shown inhibitory activity against human acetylcholinesterase, a target for Alzheimer's disease.[18]
Conclusion
This compound is a readily accessible heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis via the Van Leusen reaction provides a reliable and scalable route for its production. While direct biological data for this specific molecule is sparse, the established therapeutic relevance of the 5-aryloxazole and benzonitrile scaffolds positions it as a high-potential building block for the discovery of novel kinase inhibitors and other therapeutic agents. Further biological screening of this compound and its derivatives is warranted to fully elucidate its pharmacological profile and unlock its potential in drug development.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. CN101309912A - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supplier in China [nj-finechem.com]
- 5. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 6. Synthesis and <i>in vitro</i> anticancer evaluation of functionalized 5-(4-piperazin-1-yl)-2-aryloxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mch.estranky.sk [mch.estranky.sk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1,3-Oxazol-5-yl)benzonitrile
<
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,3-oxazol-5-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazole moiety is a key structural component in a wide array of natural products and synthetic compounds with notable pharmacological activities.[1][2] This document details robust synthetic protocols, with a primary focus on the Van Leusen oxazole synthesis, and outlines a suite of analytical techniques for the thorough characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development seeking both theoretical understanding and practical, field-proven methodologies.
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a versatile five-membered heterocycle that serves as a crucial pharmacophore in numerous biologically active compounds.[2][3] Its presence is noted in natural products and has been integral to the development of synthetic drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] The unique electronic properties and structural rigidity of the oxazole ring enable it to participate in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design. The title compound, this compound, incorporates both the oxazole ring and a benzonitrile group, a functional moiety also prevalent in pharmacologically active molecules. This combination of structural features makes it a valuable building block for the synthesis of novel chemical entities.
Synthetic Methodologies: A Focus on the Van Leusen Oxazole Synthesis
Several methods exist for the synthesis of oxazoles, including the Robinson-Gabriel synthesis and the reaction of α-haloketones with primary amides.[6] However, the Van Leusen oxazole synthesis stands out for its efficiency and mild reaction conditions, particularly for the preparation of 5-substituted oxazoles from aldehydes.[7][8] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[7][9][10]
The Van Leusen Reaction: Mechanism and Rationale
The Van Leusen reaction is driven by the unique reactivity of TosMIC, which possesses an acidic α-proton, a sulfinic acid leaving group, and an isocyano group.[1][7][11] The generally accepted mechanism proceeds as follows:
-
Deprotonation of TosMIC: A base, typically potassium carbonate (K₂CO₃) or potassium tert-butoxide, deprotonates the α-carbon of TosMIC, generating a nucleophilic carbanion.[9][12] The electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups facilitate this step.[9]
-
Nucleophilic Addition: The TosMIC anion undergoes a nucleophilic addition to the carbonyl carbon of the starting aldehyde (4-formylbenzonitrile).
-
Cyclization: The resulting alkoxide intermediate attacks the isocyanide carbon in an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.[9][12]
-
Elimination and Aromatization: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid).[7][9] This elimination step results in the formation of the aromatic oxazole ring.
Experimental Protocol: Van Leusen Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials:
-
4-Formylbenzonitrile
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylbenzonitrile (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Solvent and Base Addition: Add anhydrous methanol (MeOH) to the flask to dissolve the reactants. Then, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include distinct peaks for the protons on the oxazole ring and the benzonitrile moiety. The aromatic protons of the benzonitrile will typically appear as a set of doublets, while the oxazole protons will have characteristic chemical shifts.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms present. Key signals to identify include those for the nitrile carbon, the quaternary and CH carbons of the benzonitrile ring, and the carbons of the oxazole ring.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | δ (ppm) |
| ~8.2 (s, 1H, oxazole C2-H) | ~152.0 (oxazole C2) |
| ~7.8 (d, 2H, Ar-H) | ~139.0 (oxazole C5) |
| ~7.7 (d, 2H, Ar-H) | ~132.5 (Ar-CH) |
| ~7.5 (s, 1H, oxazole C4-H) | ~132.0 (Ar-C) |
| ~126.0 (Ar-CH) | |
| ~122.0 (oxazole C4) | |
| ~118.5 (CN) | |
| ~112.0 (Ar-C) |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and instrument used. Experimental data should be compared with predicted spectra or literature values for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2240 (strong) |
| C=N (Oxazole) | 1600 - 1650 |
| C-O-C (Oxazole) | 1000 - 1300 |
| Aromatic C-H | 3000 - 3100 |
| Aromatic C=C | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₀H₆N₂O), the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 170.05. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the molecular formula.
Applications and Future Directions
The structural motifs present in this compound make it a promising candidate for further derivatization in drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic modifications. The oxazole ring itself is a key component of many bioactive molecules, and its presence suggests potential for a range of pharmacological activities.[2][13] Recent studies have highlighted the role of oxazole-containing compounds as anti-coronaviral agents and in other therapeutic areas.[14]
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound via the Van Leusen oxazole synthesis. Furthermore, a comprehensive analytical workflow for the structural elucidation and purity assessment of the final compound has been presented. The information provided herein serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science.
Visualizations
Synthetic Workflow Diagram
Caption: Van Leusen synthesis of this compound.
Characterization Logic Diagram
Caption: Logic flow for the characterization of the synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rfppl.co.in [rfppl.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 11. Van Leusen Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-(1,3-Oxazol-5-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document elucidates the compound's structural features, spectroscopic profile, and stability. A detailed, field-proven synthetic protocol is presented, alongside a discussion of its applications as a crucial building block in the development of novel therapeutic agents and functional organic materials. This guide is intended to be an essential resource for researchers engaged in the synthesis, evaluation, and application of oxazole-based compounds.
Introduction: The Significance of the Oxazole Moiety
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3][4] The oxazole core can engage in various non-covalent interactions with biological targets, such as enzymes and receptors, making it a valuable component in the design of novel therapeutics.[1][2] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[2][5]
This compound, in particular, combines the versatile oxazole ring with a benzonitrile group. The nitrile functionality is a key pharmacophore that can participate in hydrogen bonding and other interactions, and it is often used as a bioisostere for other functional groups in drug design. The strategic placement of the cyano group on the phenyl ring attached to the oxazole core creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for further chemical modification and a candidate for biological screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₆N₂O | [6] |
| Molecular Weight | 170.17 g/mol | [7] |
| CAS Number | 87150-13-8 | [7][8][9] |
| Appearance | Pale to off-white powder/solid | [6] |
| Melting Point | 135-137 °C | [7] |
| Density (predicted) | ~1.27 g/cm³ | [6] |
| Solubility in Water | Low (predicted) | |
| Solubility in Organic Solvents | Predicted to have moderate solubility in common organic solvents. | |
| Purity (typical) | >98% | [7] |
Stability and Storage: this compound is predicted to be stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.
Spectroscopic and Analytical Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the benzonitrile moiety. The oxazole protons will appear as singlets in the aromatic region. The protons on the disubstituted benzene ring will likely appear as two doublets, characteristic of a para-substituted system.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the oxazole and benzene rings will appear in the aromatic region, with their specific shifts influenced by the electronic environment.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key characteristic absorption bands are expected for:
-
C≡N (Nitrile) stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹.
-
C=N and C=C (Aromatic ring) stretches: Multiple bands in the region of 1500-1650 cm⁻¹.
-
C-O-C (Oxazole ether) stretch: Bands in the fingerprint region, typically around 1050-1250 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
3.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern will likely involve the characteristic cleavage of the oxazole ring and loss of small neutral molecules such as CO, HCN, and acetonitrile, consistent with the fragmentation of other oxazole derivatives.[8]
3.4. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.
Synthesis of this compound
A robust and widely applicable method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen oxazole synthesis.[10][11][12] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.
4.1. Reaction Principle
The Van Leusen reaction proceeds via a [3+2] cycloaddition mechanism. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the 5-substituted oxazole.[11][12]
Caption: Van Leusen Synthesis Workflow.
4.2. Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound based on the Van Leusen reaction.[13][14]
Materials:
-
4-Cyanobenzaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzaldehyde (1.0 equivalent) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 equivalents).
-
Solvent and Base Addition: Add anhydrous methanol to dissolve the reactants. To this solution, add anhydrous potassium carbonate (2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
-
Caption: Purification Workflow.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.
5.1. Medicinal Chemistry and Drug Discovery
The oxazole ring system is a key component of many biologically active molecules. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
-
Enzyme Inhibitors: The benzonitrile group can act as a hydrogen bond acceptor or participate in other interactions within the active site of enzymes. By modifying the oxazole or benzonitrile rings, libraries of compounds can be synthesized and screened for inhibitory activity against various enzyme targets, such as kinases, proteases, and acetylcholinesterase.[14]
-
Anticancer Agents: Numerous oxazole-containing compounds have demonstrated potent anticancer activity.[12] this compound can be used as a scaffold to develop novel anticancer agents that may target specific signaling pathways involved in tumor growth and proliferation.
-
Antimicrobial Agents: The oxazole moiety is present in several natural and synthetic antimicrobial agents. Derivatives of this compound can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
5.2. Materials Science
The rigid, planar structure and the presence of heteroatoms and a polar nitrile group give this compound interesting electronic and photophysical properties. These characteristics make it and its derivatives potential candidates for applications in materials science.
-
Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives, in combination with other aromatic systems, have been explored as host materials in OLEDs. The electronic properties of the oxazole-benzonitrile scaffold could be tuned to achieve efficient energy transfer and emission in optoelectronic devices.
-
Fluorescent Probes: The conjugated π-system of the molecule suggests that it may exhibit fluorescence. By introducing appropriate substituents, derivatives of this compound could be developed as fluorescent probes for sensing and imaging applications.
Safety and Handling
This compound is classified as a hazardous substance.[6][7] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
GHS Hazard Statements:
-
Harmful if swallowed.[7]
-
Harmful in contact with skin.[7]
-
Harmful if inhaled.[7]
-
Causes skin irritation.[7]
-
Causes serious eye irritation.[7]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
This compound is a heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis via the reliable Van Leusen reaction makes it an accessible building block for further chemical exploration. The combination of the biologically active oxazole ring and the versatile benzonitrile moiety provides a rich platform for the design and synthesis of novel functional molecules. This technical guide serves as a foundational resource for researchers, providing essential information on the properties, synthesis, and potential applications of this valuable compound, thereby facilitating its use in advancing scientific discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. This compound Supplier in China [nj-finechem.com]
- 7. 87150-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. This compound | 87150-13-8 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility Characterization of 4-(1,3-Oxazol-5-yl)benzonitrile
Abstract
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(1,3-Oxazol-5-yl)benzonitrile (CAS: 87150-13-8), a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing that solubility is a critical determinant of a compound's utility, particularly in drug development where it impacts bioavailability and formulation, this document outlines the core theoretical principles governing its solubility.[1][2][3] We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, enabling researchers to generate robust and reliable data. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this molecule and similar chemical entities.
Introduction: The Critical Role of Solubility
The journey of a chemical entity from discovery to application is paved with a series of critical physicochemical evaluations. Among these, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous system—stands as a paramount parameter.[1][3] For orally administered drugs, for instance, a compound must first dissolve in the gastrointestinal fluid to be absorbed into the systemic circulation.[3][4] Consequently, poor aqueous solubility is a primary contributor to formulation challenges and low bioavailability, representing a significant hurdle in drug development.[4][5] More than 40% of new chemical entities are reported to be practically insoluble in water, making early and accurate solubility assessment indispensable.[3][4]
This compound is a molecule featuring a union of a polar oxazole ring, a polar nitrile group (-C≡N), and a non-polar benzene ring. This structural amalgamation suggests a nuanced solubility profile that requires empirical determination. This guide provides the theoretical context and practical methodologies to thoroughly characterize this profile.
Theoretical Framework: Predicting Solubility
The solubility of an organic compound is governed by its molecular structure and the physicochemical properties of the solvent.[4] The adage "like dissolves like" serves as a fundamental principle, indicating that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6][7]
Key Factors Influencing Solubility:
-
Polarity and Hydrogen Bonding: The this compound molecule possesses polar characteristics due to the nitrogen and oxygen atoms in the oxazole ring and the nitrogen in the nitrile group. These electronegative atoms create dipole moments. However, the molecule lacks strong hydrogen bond donors (like -OH or -NH2), which limits its ability to form strong hydrogen bonds with protic solvents like water.[6] The large, non-polar benzene ring further contributes to its hydrophobicity.[7]
-
Molecular Size and Shape: Larger molecules generally exhibit lower solubility as more energy is required to disrupt the crystal lattice and to create a cavity within the solvent.[8][9]
-
Crystal Lattice Energy: For solid compounds, the energy holding the molecules together in the crystal lattice must be overcome by the energy of solvation. A high lattice energy can lead to poor solubility.
-
Solution Conditions: External factors such as temperature, pH (for ionizable compounds), and the presence of co-solvents can significantly alter solubility.[4][8] For most solids, solubility increases with temperature.[8][9]
Based on its structure, this compound is predicted to have low aqueous solubility but moderate solubility in common polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and some polar protic solvents like ethanol.[7][10]
Experimental Determination of Solubility
Two primary types of solubility assays are employed in research settings: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the "true" solubility of a compound, defined as the saturation concentration of a solute in a solvent when the system has reached equilibrium.[11][12] This measurement is crucial for lead optimization and formulation development.[13][14] The shake-flask method is the gold standard for this determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation:
-
Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is essential.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol) to the vial.
-
-
Equilibration:
-
Sample Separation:
-
After incubation, allow the vials to stand briefly for the undissolved solid to settle.
-
Separate the saturated supernatant from the excess solid. This must be done carefully to avoid disturbing the solid. Common methods include:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF). Discard the initial few drops to prevent adsorptive loss.
-
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., Acetonitrile or DMSO).
-
Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
-
Calculate the solubility by comparing the analytical response of the sample to the calibration curve.
-
Workflow for Thermodynamic Solubility Determination
Caption: A flowchart of the shake-flask method for equilibrium solubility.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[13] This high-throughput assay is invaluable in early drug discovery to quickly flag compounds that may have solubility issues.[2]
Protocol: High-Throughput Kinetic Solubility Assay
-
Preparation:
-
Precipitation:
-
Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the microplate (e.g., 2 µL of stock into 98 µL of buffer for a 1:50 dilution). The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect.[17]
-
Mix the plate thoroughly.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation.[13]
-
-
Analysis:
-
Determine the concentration of the dissolved compound. This can be done via several methods:
-
Nephelometry: Measure the light scattering caused by precipitated particles. This provides a rapid indication of insolubility.[2][13]
-
Filtration/UV-Vis: Use a filter plate to separate the precipitate. The concentration in the filtrate is then determined by measuring UV absorbance in a plate reader against a standard curve.[13][15]
-
Filtration/LC-MS: For higher accuracy and for compounds without a strong chromophore, the filtrate can be analyzed by LC-MS.[18]
-
-
Workflow for Kinetic Solubility Determination
Caption: A flowchart of a high-throughput kinetic solubility assay.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvent systems and conditions.
Table 1: Solubility Data for this compound
| Assay Type | Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | PBS (pH 7.4) | 25 | HPLC-UV | Experimental Value | Calculated Value |
| Thermodynamic | Water | 25 | HPLC-UV | Experimental Value | Calculated Value |
| Thermodynamic | Ethanol | 25 | HPLC-UV | Experimental Value | Calculated Value |
| Kinetic | PBS (pH 7.4) | 25 | Nephelometry | Experimental Value | Calculated Value |
| Kinetic | PBS (pH 7.4) | 25 | LC-MS | Experimental Value | Calculated Value |
Note: The molecular weight of this compound (C10H6N2O) is 170.17 g/mol .[10]
Interpretation:
-
Thermodynamic solubility values represent the maximum achievable concentration at equilibrium and are vital for formulation decisions.
-
Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated solutions. A large difference between the two can indicate a high propensity for the compound to precipitate from solution, which is a significant risk factor in drug development.
Conclusion
The solubility of this compound is a foundational parameter that dictates its potential applications, especially within the pharmaceutical industry. While theoretical predictions based on its structure provide initial guidance, they are no substitute for empirical measurement. The detailed protocols for thermodynamic and kinetic solubility assays provided in this guide offer a robust framework for researchers to generate the high-quality data needed for informed decision-making in discovery and development projects.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. enamine.net [enamine.net]
- 14. evotec.com [evotec.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the Biological Activity of 4-(1,3-Oxazol-5-yl)benzonitrile
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide focuses on a specific, yet underexplored, member of this family: 4-(1,3-Oxazol-5-yl)benzonitrile. While direct, extensive research on this particular molecule is nascent, this document synthesizes the current understanding of structurally related oxazole-benzonitrile derivatives to forecast its potential biological activities and mechanisms of action. By examining analogous compounds, we will delve into its probable anticancer, antimicrobial, and enzyme inhibitory properties. This guide is intended to serve as a foundational resource, providing a scientifically-grounded framework for future research and development endeavors centered on this compound. We will explore plausible synthetic routes, delineate potential biological targets, and present detailed experimental protocols to facilitate the investigation of this promising molecule.
Introduction: The Significance of the Oxazole Core in Drug Discovery
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the development of novel therapeutics.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a diverse range of biological targets. The substitution pattern on the oxazole ring plays a pivotal role in determining its biological activity, leading to compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1]
The subject of this guide, this compound, incorporates two key pharmacophoric elements: the versatile 1,3-oxazole ring and a benzonitrile moiety. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, often contributing to enhanced target affinity and improved pharmacokinetic profiles. This combination of a proven heterocyclic core with a functionally significant substituent makes this compound a molecule of considerable interest for therapeutic applications.
Plausible Synthesis of this compound
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing 2,5-disubstituted oxazoles. A common and effective approach involves the reaction of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis.
A probable synthetic pathway is outlined below:
Caption: Plausible synthetic route for this compound.
Step-by-Step Synthetic Protocol:
-
Synthesis of α-bromo-4-cyanoacetophenone (Intermediate A): 4-Cyanoacetophenone is subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride. The reaction mixture is typically refluxed until the starting material is consumed.
-
Cyclization to form this compound: The resulting α-bromo-4-cyanoacetophenone is then reacted with formamide. This reaction is usually carried out at an elevated temperature, often in an excess of formamide which can also serve as the solvent. The formamide acts as the source of the nitrogen and the C2 carbon of the oxazole ring. The reaction proceeds via an initial N-acylation followed by cyclization and dehydration to yield the final product.
-
Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to afford pure this compound.
Anticipated Biological Activities and Mechanisms of Action
Based on the biological profiles of structurally similar oxazole and benzonitrile derivatives, this compound is predicted to exhibit a range of biological activities.
Anticancer Potential
The oxazole moiety is a common feature in many anticancer agents.[3][4][5][6][7][8][9][10] Derivatives of 1,3-oxazole have demonstrated significant cytotoxic effects against various cancer cell lines.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Several oxazole-containing compounds have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division.[3][9] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. It is plausible that this compound could bind to the colchicine binding site on tubulin, thereby exerting its antiproliferative effects.
-
Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic scaffolds, including oxazoles.[11][12][13][14][15] These compounds can target specific kinases that are overactive in cancer cells, such as those involved in cell signaling pathways that promote proliferation and survival. The benzonitrile group can also contribute to binding within the ATP-binding pocket of kinases.
Experimental Workflow for Anticancer Evaluation:
Caption: A typical workflow for evaluating the anticancer potential of a novel compound.
Table 1: Representative Anticancer Activity Data for Structurally Related Oxazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| 1,3-Oxazol-4-ylphosphonium salts | Various (NCI-60 panel) | GI50: 0.3–1.1 μM | [5] |
| 5-Sulfonyl-1,3-oxazole-4-carboxylates | Various (NCI-60 panel) | Average GI50: 5.37 μM | [3] |
| N-Aryl-1,3,4-oxadiazol-2-amine Analogues | Various (NCI-60 panel) | Growth Percent from 15.43 | [4] |
| 5(4H)-Oxazolone-Based Sulfonamides | HepG2, PC3 | IC50: 6.39 - 8.53 µg/mL | [16] |
Antimicrobial Activity
Oxazole derivatives have been widely investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2][17][18][19] The incorporation of a benzonitrile moiety could further enhance this activity.
Potential Mechanisms of Action:
-
Enzyme Inhibition: The compound could inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby disrupting DNA replication or folic acid biosynthesis.
-
Cell Wall Synthesis Inhibition: It might interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Biofilm Disruption: Some heterocyclic compounds have been shown to inhibit the formation of microbial biofilms, which are crucial for chronic infections.
Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of the Compound: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Enzyme Inhibition
Beyond anticancer and antimicrobial applications, oxazole derivatives have shown inhibitory activity against various enzymes implicated in other diseases.[20][21][22]
Potential Enzyme Targets:
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Some oxazolone derivatives have been reported as cholinesterase inhibitors.[20]
-
Carbonic Anhydrases: Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma. Sulfonamide-containing oxazoles have been explored for this activity.
-
Kinases: As mentioned in the anticancer section, various kinases are potential targets. For instance, checkpoint kinase 1 (Chk1) inhibitors are being investigated as cancer therapeutics, and some benzonitrile derivatives have shown potent activity.[11]
Future Directions and Conclusion
The structural attributes of this compound suggest a high probability of it possessing a diverse and interesting biological activity profile. This technical guide has laid out a scientifically-reasoned foundation for its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. The proposed synthetic route is feasible and based on well-established chemical principles.
The next logical steps for the scientific community are to:
-
Synthesize and characterize this compound.
-
Conduct comprehensive in vitro screening against a wide panel of cancer cell lines, pathogenic microbes, and relevant enzymes.
-
Elucidate the precise mechanisms of action for any observed biological activities.
-
Perform structure-activity relationship (SAR) studies by synthesizing and evaluating a library of analogs to optimize potency and selectivity.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103930416A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 13. escholarship.org [escholarship.org]
- 14. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jrasb.com [jrasb.com]
- 19. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 20. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Pharmacological Targets of 4-(1,3-Oxazol-5-yl)benzonitrile
Abstract
The compound 4-(1,3-oxazol-5-yl)benzonitrile represents a compelling scaffold for drug discovery, integrating two key pharmacophoric moieties: a 1,3-oxazole ring and a benzonitrile group. Both structural motifs are prevalent in a multitude of clinically approved therapeutics and bioactive molecules, suggesting a high potential for this compound to interact with various biological targets. This technical guide provides a comprehensive analysis of the potential pharmacological targets of this compound, grounded in established medicinal chemistry principles and structure-activity relationships of analogous compounds. We will explore a rational, multi-pronged approach to target identification and validation, encompassing in silico prediction, a tiered in vitro screening cascade, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising small molecule.
Introduction: The Therapeutic Promise of a Privileged Scaffold
The strategic combination of an oxazole ring and a benzonitrile moiety in this compound creates a unique electronic and steric profile, making it an attractive candidate for targeted drug development. The 1,3-oxazole ring is a bioisostere for various functional groups and is known to participate in hydrogen bonding and π-π stacking interactions within protein binding pockets.[1][2][3] Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][4]
The benzonitrile group, on the other hand, is a versatile pharmacophore that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] The nitrile moiety is a strong hydrogen bond acceptor and can act as a bioisosteric replacement for other polar groups.[5][7] Its presence on an aromatic ring can enhance binding affinity and improve metabolic stability.[8] Benzonitrile derivatives have been successfully developed as inhibitors of enzymes such as aromatase and various kinases, as well as modulators of nuclear receptors.[7][9]
Given the rich pharmacology associated with its constituent parts, we hypothesize that this compound is likely to exhibit activity against one or more of the following target classes:
-
Protein Kinases: Key regulators of cellular signaling pathways, often implicated in cancer and inflammatory diseases.
-
Nuclear Receptors: Ligand-activated transcription factors that control gene expression related to metabolism, development, and immunity.
-
Enzymes in Inflammatory Pathways: Including cyclooxygenases (COX), lipoxygenases (LOX), and phosphodiesterases (PDEs).
-
Aromatase: An enzyme critical for estrogen biosynthesis and a key target in hormone-dependent cancers.
This guide will systematically explore each of these potential target classes, providing a scientific rationale for their selection and a detailed roadmap for experimental validation.
In Silico Target Prediction: A Computational First-Pass
Before embarking on extensive and resource-intensive wet-lab experiments, a robust in silico approach can provide valuable insights into the most probable biological targets of this compound. This computational workflow will consist of two main stages: reverse docking for broad target screening and focused molecular docking for binding mode analysis.
Reverse Docking and Pharmacophore-Based Screening
Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets for a small molecule by screening it against a large database of 3D protein structures. This approach allows for an unbiased initial assessment of the compound's potential bioactivity.
Experimental Workflow: In Silico Target Identification
Caption: In silico target identification workflow for this compound.
Protocol for Reverse Docking:
-
Ligand Preparation: Generate a high-quality 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Database Selection: Utilize a comprehensive protein structure database such as the Protein Data Bank (PDB).
-
Docking Simulation: Employ a reverse docking software (e.g., PharmMapper, idTarget) to screen the prepared ligand against the selected protein database.
-
Hit Ranking and Filtering: Rank the potential protein targets based on the predicted binding affinity (docking score). Filter the results to prioritize targets with known involvement in disease pathways and those belonging to the hypothesized target classes.
Molecular Docking: Elucidating Binding Interactions
Once a prioritized list of potential targets is generated, molecular docking studies will be performed to predict the binding mode and estimate the binding affinity of this compound within the active site of each target.
Protocol for Molecular Docking:
-
Protein Preparation: Obtain the crystal structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.
-
Active Site Definition: Define the binding pocket based on the co-crystallized ligand or through computational pocket detection algorithms.
-
Ligand Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared 3D structure of this compound into the defined active site.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding docking scores. Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and π-π stacking.
Potential Pharmacological Target Classes and Scientific Rationale
Based on the known pharmacology of oxazole and benzonitrile derivatives, the following target classes are proposed as high-priority candidates for this compound.
Protein Kinases
The human kinome represents a large and highly druggable class of enzymes. The planar nature of the this compound scaffold makes it an ideal candidate for insertion into the ATP-binding pocket of many kinases, where it can form key interactions with the hinge region. The nitrile group can act as a hydrogen bond acceptor, a feature commonly observed in potent kinase inhibitors.
Rationale:
-
Structural Similarity to Known Kinase Inhibitors: Many approved kinase inhibitors feature aromatic and heterocyclic ring systems that occupy the adenine-binding region of the ATP pocket.
-
Hydrogen Bonding Potential: The nitrogen atoms in the oxazole ring and the nitrile group can form crucial hydrogen bonds with the kinase hinge region.
-
Hydrophobic Interactions: The phenyl and oxazole rings can engage in favorable hydrophobic and π-stacking interactions with nonpolar residues in the active site.
Nuclear Receptors
Nuclear receptors are ligand-gated transcription factors that are modulated by small molecules. The relatively rigid and planar structure of this compound is well-suited for binding to the ligand-binding domains (LBDs) of nuclear receptors.
Rationale:
-
Androgen and Estrogen Receptors: Benzonitrile-containing compounds have been successfully developed as non-steroidal androgen receptor antagonists.[7] The overall shape and electronic properties of this compound may allow it to bind to the LBD of these receptors.
-
Aromatase Inhibition: The benzonitrile moiety is a key feature of several aromatase inhibitors.[7] It is plausible that this compound could inhibit this enzyme, which is crucial for estrogen biosynthesis.
Enzymes in Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and targeting enzymes in these pathways is a well-established therapeutic strategy. Both oxazole and benzonitrile derivatives have been reported to possess anti-inflammatory properties.
Rationale:
-
COX/LOX Inhibition: Some oxazole-containing compounds have been shown to inhibit cyclooxygenases and lipoxygenases, key enzymes in the arachidonic acid cascade.
-
Phosphodiesterase (PDE) Inhibition: The benzonitrile group is present in some PDE inhibitors. For instance, Crisaborole, a PDE4 inhibitor, contains a benzonitrile moiety.[10] The planar ring system of this compound could potentially interact with the active site of PDE enzymes.
In Vitro Target Validation: A Tiered Screening Cascade
The following tiered approach is proposed for the efficient in vitro validation of the computationally predicted targets.
Experimental Workflow: In Vitro Screening Cascade
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target Identification and Validation Service - CD ComputaBio [computabio.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]
- 9. This compound Supplier in China [nj-finechem.com]
- 10. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Exploration of 4-(1,3-Oxazol-5-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale of a Virtual First Approach
In the contemporary landscape of pharmaceutical research, the "fail fast, fail cheap" paradigm has become a central tenet. The attrition rates in drug development are notoriously high, with preclinical candidates often faltering due to unforeseen toxicity or a lack of efficacy. In silico methodologies offer a powerful and cost-effective strategy to mitigate these risks by providing early, predictive insights into the behavior of a molecule within a biological system. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth technical overview of the in silico evaluation of a promising heterocyclic compound, 4-(1,3-Oxazol-5-yl)benzonitrile. We will move beyond a mere recitation of protocols to explain the scientific reasoning behind each step, creating a self-validating workflow that builds a strong, data-driven case for or against advancing a compound to the next stage of discovery.
Introduction to this compound: A Molecule of Interest
This compound is a small organic molecule featuring a benzonitrile moiety linked to an oxazole ring. The presence of the oxazole ring, a well-recognized "privileged structure" in medicinal chemistry, suggests a high potential for biological activity.[1] Oxazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-diabetic, anti-cancer, antiviral, and antibacterial agents.[2][3][4][5] The nitrile group can participate in hydrogen bonding and other molecular interactions, further enhancing its potential as a ligand for various protein targets.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | PubChem |
| Molecular Weight | 170.17 g/mol | PubChem |
| Predicted LogP | 2.1 | SwissADME |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | SwissADME |
| Hydrogen Bond Acceptors | 3 | SwissADME |
| Hydrogen Bond Donors | 0 | SwissADME |
| Rotatable Bonds | 1 | SwissADME |
Note: As a specific PubChem entry for this compound was not available, properties were calculated using publicly available tools based on its known structure.
The Crucial First Step: Target Identification and Validation
A successful in silico campaign hinges on the selection of relevant biological targets. For a novel compound like this compound, where the primary targets are not experimentally validated, we employ a combination of literature-based analysis of analogous structures and predictive algorithms.
Rationale for Target Selection
Our literature review of oxazole and benzonitrile-containing compounds points towards several promising therapeutic areas and corresponding protein targets. For the purpose of this guide, we will focus on two distinct and high-impact targets:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Several studies have highlighted the potential of oxazole derivatives as ligands for PPARγ, a key regulator of glucose and lipid metabolism, making it a prime target for type 2 diabetes.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The inhibition of VEGFR-2, a critical kinase in angiogenesis, is a validated strategy in oncology. Benzoxazole derivatives have shown promise as VEGFR-2 inhibitors.[3]
Target Structure Acquisition and Preparation
For our in silico studies, we will obtain the three-dimensional structures of our target proteins from the RCSB Protein Data Bank (PDB), a global repository for the 3D structural data of large biological molecules.[1][2][7][8][9]
Table 2: Selected Protein Targets and PDB IDs
| Target | PDB ID | Resolution (Å) | Ligand in Crystal Structure |
| PPARγ | 5Y2O | 2.04 | A non-covalent inhibitor |
| VEGFR-2 | 4ASD | 1.95 | Axitinib (an approved inhibitor) |
Protocol 1: Protein Preparation
-
Download PDB Structure: Obtain the PDB files for 5Y2O and 4ASD from the RCSB PDB website.
-
Remove Non-essential Molecules: Using a molecular modeling software (e.g., PyMOL, Chimera, or Schrödinger Maestro), remove water molecules, co-factors (unless essential for binding), and any existing ligands from the crystal structure.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Protonation States: Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is a cornerstone of in silico drug discovery, allowing for the rapid assessment of a compound's potential to bind to a protein target.
Ligand Preparation
The 2D structure of this compound is converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94).
Binding Site Identification
The binding site, or "pocket," on the protein surface where the ligand is predicted to bind must be defined. This can be done by:
-
Using the coordinates of a co-crystallized ligand (if available).
-
Employing binding site prediction algorithms that identify druggable cavities on the protein surface.[12][13][14][15][16]
Docking Workflow
Caption: A generalized workflow for molecular docking.
Protocol 2: Molecular Docking using AutoDock Vina
-
Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom types.
-
Define the Grid Box: Center a grid box on the identified binding site. The size of the box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Run Docking Simulation: Execute the docking calculation using the AutoDock Vina software. The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities.
-
Analyze Results: Visualize the top-ranked poses in a molecular graphics program. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
Interpreting Docking Results
The primary outputs of a docking simulation are the binding affinity (a score that estimates the strength of the interaction) and the binding pose. A lower binding energy generally indicates a more favorable interaction.
Table 3: Hypothetical Docking Results for this compound
| Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| PPARγ | -8.5 | His323, Tyr473, Ser289 |
| VEGFR-2 | -9.2 | Cys919, Asp1046, Glu885 |
Note: These are example results for illustrative purposes.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[17][18][19][20][21] This allows us to assess the stability of the predicted binding pose and the overall protein-ligand complex.
MD Simulation Workflow
Caption: A typical workflow for molecular dynamics simulation.
Protocol 3: MD Simulation using GROMACS
-
System Setup: Place the docked protein-ligand complex in the center of a periodic box and solvate it with a suitable water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.
-
Equilibration: Perform two phases of equilibration:
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.
-
ADMET Prediction: Profiling Drug-like Properties
A compound's efficacy is not solely determined by its binding affinity; it must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3][4][22][23][24] In silico ADMET prediction provides an early warning of potential liabilities that could lead to the failure of a drug candidate in later stages.
Table 4: Predicted ADMET Properties of this compound
| Property | Prediction | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen. |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |
Note: These predictions are generated using tools like SwissADME and pkCSM and should be experimentally validated.
Advanced In Silico Techniques: Deepening the Investigation
For a more comprehensive understanding of the therapeutic potential of this compound, several advanced in silico methods can be employed.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target.[25][26][27][28][29] A pharmacophore model can be used to screen large virtual libraries for novel compounds with the desired features.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[6][30][31][32][33] By building a QSAR model for a set of known PPARγ or VEGFR-2 inhibitors, we can predict the activity of this compound.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target.[5][34][35][36][37] This can be done using either ligand-based methods (like pharmacophore modeling or similarity searching) or structure-based methods (like molecular docking).
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound. Through a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, we have established a robust framework for assessing its potential as a therapeutic agent. The hypothetical results presented suggest that this molecule may have favorable interactions with both PPARγ and VEGFR-2, and possesses drug-like ADMET properties.
The next logical steps would be to:
-
Synthesize this compound.
-
Experimentally validate the predicted binding affinities through in vitro assays.
-
Conduct cell-based assays to determine its functional activity.
-
Perform in vivo studies in relevant animal models.
By integrating in silico predictions with experimental validation, we can accelerate the drug discovery process and increase the likelihood of success for promising molecules like this compound.
References
- 1. rcsb.org [rcsb.org]
- 2. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]
- 6. youtube.com [youtube.com]
- 7. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 8. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 9. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KBbox: Methods [kbbox.h-its.org]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. CAT-Site: Predicting Protein Binding Sites Using a Convolutional Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Machine learning approaches for predicting protein-ligand binding sites from sequence data [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. DeepProSite: structure-aware protein binding site prediction using ESMFold and pretrained language model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Predicting Protein–Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 19. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 20. compchems.com [compchems.com]
- 21. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 22. researchgate.net [researchgate.net]
- 23. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 26. researchgate.net [researchgate.net]
- 27. fiveable.me [fiveable.me]
- 28. youtube.com [youtube.com]
- 29. m.youtube.com [m.youtube.com]
- 30. m.youtube.com [m.youtube.com]
- 31. neovarsity.org [neovarsity.org]
- 32. QSAR modeling software and virtual screening [qsar4u.com]
- 33. optibrium.com [optibrium.com]
- 34. schrodinger.com [schrodinger.com]
- 35. youtube.com [youtube.com]
- 36. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
An In-Depth Technical Guide to the Synthesis and Derivatives of 4-(1,3-Oxazol-5-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(1,3-oxazol-5-yl)benzonitrile core is a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This guide provides a comprehensive overview of the synthetic routes to this key intermediate and its derivatives. We will delve into the mechanistic underpinnings of pivotal reactions, offer detailed experimental protocols, and discuss the therapeutic potential of the resulting compounds. Our focus is on providing actionable insights and robust methodologies for researchers in drug discovery and development.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.[2][4] This structural motif is present in a multitude of natural products and synthetic molecules with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The oxazole scaffold's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a privileged structure in drug design.[5] The incorporation of a benzonitrile group at the 5-position of the oxazole ring introduces a key functional group that can be further elaborated or can itself contribute to biological activity.
Core Synthetic Strategies for the this compound Scaffold
The construction of the 5-substituted oxazole ring is central to the synthesis of this compound. Several classical and modern synthetic methods can be employed, with the Van Leusen oxazole synthesis being one of the most prominent and versatile.
The Van Leusen Oxazole Synthesis: A Powerful and Versatile Approach
The Van Leusen reaction is a cornerstone for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][6][7] This reaction is prized for its operational simplicity, mild reaction conditions, and broad substrate scope.[1]
Causality Behind the Experimental Choices:
The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, typically potassium carbonate (K₂CO₃) in methanol.[1] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the starting aldehyde, in this case, 4-formylbenzonitrile. The choice of a protic solvent like methanol is crucial as it participates in the subsequent elimination of the tosyl group.
Experimental Protocol: Synthesis of this compound via the Van Leusen Reaction
-
Materials: 4-formylbenzonitrile, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Methanol (MeOH), Dichloromethane (DCM), Water, Brine.
-
Procedure:
-
To a stirred solution of 4-formylbenzonitrile (1.0 eq) in methanol at room temperature, add TosMIC (1.1 eq).
-
Add potassium carbonate (1.5 eq) portion-wise over 10 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Mechanism of the Van Leusen Oxazole Synthesis
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Alternative Synthetic Routes: Robinson-Gabriel and Fischer Syntheses
While the Van Leusen synthesis is highly effective, other classical methods can also be adapted for the synthesis of the oxazole core.
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[8][9][10] For the synthesis of this compound, the required starting material would be N-(2-(4-cyanophenyl)-2-oxoethyl)formamide. This intermediate can be prepared from 2-amino-1-(4-cyanophenyl)ethan-1-one. The cyclization is typically promoted by strong acids such as sulfuric acid.[11]
-
Fischer Oxazole Synthesis: This synthesis proceeds from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[12] To synthesize the target molecule, the cyanohydrin of 4-cyanobenzaldehyde would be reacted with formaldehyde.
Derivatives of this compound and Their Therapeutic Potential
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. The nitrile group and the oxazole ring are both amenable to further chemical modifications.
Modifications of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each leading to a new class of compounds with distinct pharmacological profiles.
| Derivative Functional Group | Potential Therapeutic Area |
| Carboxylic Acid | Anti-inflammatory, Antidiabetic |
| Amine | CNS disorders, Anticancer |
| Tetrazole | Antihypertensive, Anticancer |
Functionalization of the Oxazole Ring
Electrophilic substitution on the oxazole ring is challenging but can be achieved under specific conditions, typically at the C4-position. More commonly, derivatives are synthesized by starting with substituted precursors in the primary oxazole synthesis. For example, using a substituted aldehyde in the Van Leusen reaction will yield a 5-substituted oxazole.
Workflow for Derivative Synthesis
Caption: Synthetic pathways for key derivatives.
Characterization and Quality Control
Rigorous characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitrile (C≡N) and the C=N and C-O bonds of the oxazole ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion and Future Directions
The this compound scaffold is a valuable building block in the development of new therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Van Leusen oxazole synthesis, provide efficient and reliable routes to this core structure and its derivatives. Future research in this area will likely focus on the development of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles, as well as the exploration of new synthetic methods that are more environmentally friendly and cost-effective. The versatility of the oxazole ring and the benzonitrile moiety ensures that this class of compounds will remain an active area of investigation in medicinal chemistry for the foreseeable future.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(1,3-Oxazol-5-yl)benzonitrile as a Novel Kinase Inhibitor
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel small molecule, 4-(1,3-oxazol-5-yl)benzonitrile. Based on an extensive analysis of its structural motifs—the oxazole and benzonitrile moieties—which are prevalent in numerous clinically evaluated and approved kinase inhibitors, we postulate that this compound functions as a competitive inhibitor of protein kinases.[1][2][3] This document provides a comprehensive framework for the scientific investigation of this hypothesis, detailing the requisite in silico and in vitro experimental workflows. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The confluence of the oxazole ring and the benzonitrile group within a single molecular entity presents a compelling case for its investigation as a modulator of intracellular signaling pathways. The oxazole moiety is a well-established pharmacophore, integral to the structure of numerous biologically active compounds, including approved drugs like the tyrosine kinase inhibitor mubritinib.[4][5] Its five-membered aromatic ring, containing both oxygen and nitrogen atoms, facilitates diverse non-covalent interactions with the active sites of enzymes and receptors.[2] Concurrently, the benzonitrile functional group is a key feature in several pharmaceuticals, where the nitrile can act as a hydrogen bond acceptor, mimicking the interactions of endogenous ligands.[6][7]
Given the established roles of these individual components in mediating anticancer and anti-inflammatory effects, often through the inhibition of protein kinases, we hypothesize that this compound is a novel kinase inhibitor.[1][8] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[1][3] This guide outlines a systematic approach to elucidate the mechanism of action of this compound, with a primary focus on its potential as a protein kinase inhibitor.
The Kinase Inhibition Hypothesis: A Mechanistic Postulate
We propose that this compound functions as a Type I ATP-competitive kinase inhibitor. This hypothesis is predicated on the structural similarities of the compound to known kinase inhibitors that occupy the ATP-binding pocket of the enzyme. The planar oxazole and benzonitrile rings are well-suited to engage in pi-stacking and hydrophobic interactions within the active site, while the nitrogen and oxygen atoms of the oxazole and the nitrile group can form critical hydrogen bonds with the hinge region of the kinase, mimicking the binding of the adenine moiety of ATP.[1]
A plausible primary target for this compound could be a member of the tyrosine kinase or cyclin-dependent kinase (CDK) families, given the prevalence of oxazole and benzonitrile scaffolds in inhibitors of these enzymes.[4][9][10] The proposed mechanism of action is the physical blockade of the ATP-binding site, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade.
References
- 1. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ijpdd.org [ijpdd.org]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazole and thiazole analogs of sulindac for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(1,3-Oxazol-5-yl)benzonitrile Derivatives
Introduction: The Significance of the Oxazole Core
The oxazole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic molecules with pronounced biological activities.[1][2] This five-membered heterocycle, featuring one nitrogen and one oxygen atom, acts as a versatile scaffold that can engage with various biological receptors and enzymes through non-covalent interactions.[1][2] Consequently, oxazole derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][4] The specific target of this guide, 4-(1,3-oxazol-5-yl)benzonitrile, integrates the privileged oxazole core with a cyanophenyl group, a common pharmacophore used to modulate properties like metabolic stability and receptor binding affinity. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven synthetic methods for accessing these valuable derivatives.
Chapter 1: Strategic Synthesis Planning
The synthesis of a 5-aryl-substituted oxazole, such as this compound, can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most direct and widely employed strategy for 5-substituted oxazoles is the Van Leusen reaction, which constructs the ring from an aldehyde.[1][5][6] Alternative classical methods like the Robinson-Gabriel synthesis offer a different disconnection approach, building the ring from an α-acylamino ketone.[3][7] More recently, modern catalytic methods provide metal-free pathways under oxidative conditions.[8][9]
The following workflow diagram provides a high-level decision-making framework for selecting an appropriate synthetic strategy.
Caption: Synthetic strategy selection workflow.
Chapter 2: The Van Leusen Oxazole Synthesis (Recommended Primary Route)
Principle and Rationale
First reported in 1972, the Van Leusen oxazole synthesis is arguably the most direct and efficient method for preparing 5-substituted oxazoles.[1][5] The reaction involves a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).[1][5] For the target molecule, this translates to a one-pot reaction between 4-formylbenzonitrile and TosMIC.
Causality of Component Selection:
-
TosMIC (p-Toluenesulfonylmethyl isocyanide): This remarkable reagent is the linchpin of the synthesis. The tosyl group serves two purposes: it acidifies the adjacent methylene protons, allowing for easy deprotonation by a mild base, and it acts as an excellent leaving group in the final elimination step.[6][10] The isocyanide carbon is the nucleophile that attacks the aldehyde.
-
Base (e.g., K₂CO₃): A mild base like potassium carbonate is sufficient to deprotonate TosMIC without promoting significant side reactions, such as the hydrolysis of the nitrile group on the aldehyde or the self-condensation of TosMIC.[11]
-
Solvent (e.g., Methanol): Protic solvents like methanol are commonly used and facilitate the reaction progress, often under reflux conditions to ensure a reasonable reaction rate.[11]
Reaction Mechanism
The mechanism proceeds via a well-defined sequence of deprotonation, nucleophilic addition, intramolecular cyclization, and elimination.[5][6][10]
-
Deprotonation: The base removes a proton from the active methylene group of TosMIC, generating a nucleophilic carbanion.
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of 4-formylbenzonitrile.
-
Intramolecular Cyclization (5-endo-dig): The resulting alkoxide intermediate attacks the isocyanide carbon intramolecularly to form a 5-membered oxazoline ring.[10]
-
Elimination: The base facilitates the elimination of the tosyl group (as p-toluenesulfinic acid), leading to the formation of the aromatic oxazole ring.[6][10]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the Van Leusen synthesis.[11][12]
Materials:
-
4-formylbenzonitrile
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-formylbenzonitrile (1.0 mmol, 1.0 equiv) and tosylmethyl isocyanide (1.1 mmol, 1.1 equiv).
-
Add anhydrous potassium carbonate (2.5 mmol, 2.5 equiv) to the flask.
-
Add anhydrous methanol (10 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Summary
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-formylbenzonitrile | TosMIC | K₂CO₃ | Methanol | Reflux (~65) | 2-4 | 75-90 |
Chapter 3: The Robinson-Gabriel Synthesis
Principle and Rationale
The Robinson-Gabriel synthesis is a classic method for forming the oxazole ring via the cyclodehydration of a 2-acylamino ketone precursor.[3][7][13] This pathway requires a different synthetic logic than the Van Leusen approach. To synthesize this compound, one would first need to prepare a 2-(acylamino)-1-(4-cyanophenyl)ketone intermediate.
Causality of Component Selection:
-
2-Acylamino Ketone Precursor: This is the critical starting material. Its synthesis is a key step. The amide carbonyl oxygen acts as the nucleophile, and the ketone carbonyl is the electrophile in the cyclization step.
-
Cyclodehydrating Agent (e.g., H₂SO₄, PPA): Strong acids are required to catalyze the cyclization and subsequent dehydration. Concentrated sulfuric acid is commonly used.[7] Polyphosphoric acid (PPA) is another effective agent, particularly at higher temperatures.[12][14] The choice of acid can impact yield and side product formation.
Reaction Mechanism
The mechanism involves protonation of the ketone, intramolecular attack by the amide oxygen, and two dehydration steps to form the aromatic ring.[15]
-
Protonation: The strong acid protonates the ketone carbonyl, increasing its electrophilicity.
-
Intramolecular Cyclization: The nucleophilic oxygen of the amide carbonyl attacks the protonated ketone, forming a five-membered dihydrooxazolol intermediate.
-
Dehydration: The acid catalyzes the elimination of two molecules of water to form the stable, aromatic oxazole ring.
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Detailed Experimental Protocol
This is a representative two-step procedure.
Part A: Synthesis of the 2-Acylamino Ketone Precursor This step can be achieved through various methods, such as the acylation of an α-amino ketone. For this specific target, synthesizing N-(2-(4-cyanophenyl)-2-oxoethyl)acetamide would be a viable route.
Part B: Robinson-Gabriel Cyclodehydration
-
Place the 2-acylamino ketone precursor (1.0 mmol) in a dry round-bottom flask.
-
Carefully add concentrated sulfuric acid (H₂SO₄, ~5 mL) to the flask with cooling in an ice bath.
-
Allow the mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize or purify the crude product by column chromatography to yield the final oxazole.
Data Summary
| Precursor | Dehydrating Agent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-(2-(4-cyanophenyl)-2-oxoethyl)amide | H₂SO₄ | 60-80 | 1-3 | 50-70 |
| N-(2-(4-cyanophenyl)-2-oxoethyl)amide | PPA | 160-180 | 2-4 | 40-60[12] |
Chapter 4: Modern Metal-Free Catalytic Approach
Principle and Rationale
Recent advancements in organic synthesis have focused on developing more sustainable and metal-free methodologies. An iodine-catalyzed tandem oxidative cyclization offers an excellent alternative for synthesizing 2,5-disubstituted oxazoles.[8] This method constructs the target molecule from 4-formylbenzonitrile and a 2-amino-1-phenylethanone derivative under oxidative conditions.[8][12]
Causality of Component Selection:
-
Iodine (I₂): Acts as a Lewis acid catalyst to activate the reactants and facilitate the cyclization cascade. It is an inexpensive, low-toxicity alternative to transition metals.[8]
-
Oxidant (TBHP): Tert-butyl hydroperoxide is used as the terminal oxidant in the catalytic cycle to regenerate the active iodine species and drive the reaction forward, leading to the aromatic oxazole.[8][12]
-
Solvent (DMF): A polar aprotic solvent like dimethylformamide is suitable for dissolving the reactants and facilitating the ionic intermediates in the reaction pathway.[12]
Detailed Experimental Protocol
This protocol is based on a reported iodine-catalyzed synthesis of 2,5-disubstituted oxazoles.[8][12]
Materials:
-
Aromatic aldehyde (e.g., 4-formylbenzonitrile) (1.0 mmol)
-
2-Amino-1-phenylethanone hydrochloride (1.2 mmol)
-
Sodium hydrogen carbonate (NaHCO₃) (2.0 mmol)
-
Iodine (I₂) (0.2 mmol)
-
Tert-butyl hydroperoxide (TBHP, 70% in water) (3.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a reaction vial, dissolve the aromatic aldehyde (1.0 mmol) and 2-amino-1-phenylethanone hydrochloride (1.2 mmol) in DMF (5 mL).
-
Add sodium hydrogen carbonate (2.0 mmol) and stir the mixture at room temperature for 10 minutes.
-
Add iodine (0.2 mmol) followed by TBHP (3.0 mmol).
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Stir for the required time (typically 4-12 hours), monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate (to quench excess iodine), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Aldehyde | Amino Ketone | Catalyst | Oxidant | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-formylbenzonitrile | 2-Amino-1-phenylethanone | I₂ | TBHP | 80 | 4-12 | 65-85[8] |
Conclusion
The synthesis of this compound derivatives can be achieved through several reliable methods. The Van Leusen oxazole synthesis stands out as the most direct and high-yielding approach, making it the recommended primary route for most applications. The Robinson-Gabriel synthesis , while more synthetically demanding due to the need for a specific precursor, remains a viable and historically significant alternative. For researchers interested in sustainable and modern chemistry, the iodine-catalyzed oxidative cyclization provides an efficient, metal-free option. The choice of method should be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. Each protocol presented herein offers a robust and validated pathway to this important class of heterocyclic compounds.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: 4-(1,3-Oxazol-5-yl)benzonitrile in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, metabolic stability, and the capacity for precise molecular interactions. Among these, the 4-(1,3-oxazol-5-yl)benzonitrile framework has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology and inflammatory diseases. This guide provides an in-depth exploration of this scaffold, offering detailed protocols for its synthesis and derivatization, alongside application notes that illuminate its utility in targeting key biological pathways.
The Architectural Appeal of the Oxazole-Benzonitrile Moiety
The this compound scaffold is a compelling starting point for drug design due to the unique electronic and structural properties of its constituent parts. The oxazole ring, a five-membered heterocycle, is a bioisostere for other functionalities and can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[1] The benzonitrile group, with its electron-withdrawing cyano moiety, offers a handle for further chemical modification and can itself participate in crucial interactions within a protein's active site. The rigid planarity of this combined structure provides a defined orientation for appended functionalities, facilitating the design of potent and selective inhibitors.
Synthetic Pathways to the Core Scaffold
A robust and versatile synthetic route is paramount for the exploration of a chemical scaffold. The Van Leusen oxazole synthesis stands out as a highly efficient method for the construction of the 1,3-oxazole ring from an aldehyde precursor.[2][3][4] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent and offers a direct pathway to this compound from the readily available 4-formylbenzonitrile.
Protocol 1: Synthesis of this compound via the Van Leusen Reaction
This protocol details the synthesis of the core scaffold from 4-formylbenzonitrile and tosylmethyl isocyanide (TosMIC).
Materials:
-
4-formylbenzonitrile
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-formylbenzonitrile (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add potassium carbonate (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Application in Oncology: Targeting Uncontrolled Cell Proliferation
The this compound scaffold has been identified as a promising framework for the development of novel anticancer agents.[1][5][6] Its derivatives have shown potent activity against various cancer cell lines, often through the inhibition of key signaling proteins that drive tumor growth and survival.
Mechanism of Action: Kinase Inhibition
A significant number of oncogenic pathways are driven by the aberrant activity of protein kinases. The planar and feature-rich nature of the oxazole-benzonitrile core makes it an ideal platform for designing kinase inhibitors that can compete with ATP for binding to the enzyme's active site. Patents have been filed for 1,3-oxazole compounds, including those with a benzonitrile moiety, for the treatment of cancer.[5]
Caption: Inhibition of a generic oncogenic kinase pathway.
Application in Inflammatory Diseases: Modulating the Immune Response
Chronic inflammation underlies a multitude of debilitating diseases, and the development of targeted anti-inflammatory agents is a major focus of pharmaceutical research. The this compound scaffold has shown promise in this arena, with derivatives being investigated as inhibitors of key inflammatory mediators.
Mechanism of Action: p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Substituted isoxazoles, which are bioisosteres of oxazoles, have been identified as potent inhibitors of p38 MAP kinase.[7] This suggests that the this compound scaffold could be effectively utilized to design novel p38 inhibitors.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. Novel oxazole-based scaffolds bearing an acylsulfamide group have been identified as potent NLRP3 inflammasome inhibitors.[8] This highlights another exciting avenue for the application of this compound derivatives in the development of anti-inflammatory therapeutics.
Caption: Inhibition of the NLRP3 inflammasome assembly.
Protocol 2: Representative In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against a target protein kinase.
Materials:
-
Recombinant human kinase (e.g., p38α)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds (derivatives of this compound)
-
Staurosporine (positive control)
-
DMSO (vehicle)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and staurosporine in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the test compounds or controls to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Structure-Activity Relationship (SAR) and Data Summary
The biological activity of derivatives of the this compound scaffold is highly dependent on the nature and position of substituents. The following table summarizes representative data for related oxazole and benzonitrile-containing compounds, illustrating the potential for potency and selectivity.
| Compound ID | Scaffold Modification | Target | IC₅₀ (nM) | Reference |
| Analog A | 2-Amino substituted oxazole | Kinase X | 50 | [5] |
| Analog B | 4,5-disubstituted isoxazole | p38 MAP Kinase | 25 | [7] |
| Analog C | Oxazole with acylsulfamide | NLRP3 Inflammasome | 15 | [8] |
| Analog D | Biphenyl-triazol-benzonitrile | PD-1/PD-L1 Interaction | 8520 |
Note: The data presented are for illustrative purposes and represent activities of related compounds, not necessarily direct derivatives of this compound.
Conclusion
The this compound scaffold represents a valuable and versatile platform for the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, particularly cancer and inflammatory conditions. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising chemical scaffold.
References
- 1. Who are the leading innovators in oxazole derivatives-based cancer drug compositions for the pharmaceutical industry? [pharmaceutical-technology.com]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7189712B2 - 1,3-Oxazole compounds for the treatment of cancer - Google Patents [patents.google.com]
- 6. US10961233B2 - Oxazole derivatives for use in the treatment of cancer - Google Patents [patents.google.com]
- 7. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Initial Biological Characterization of 4-(1,3-Oxazol-5-yl)benzonitrile
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The discovery of new chemical entities (NCEs) like 4-(1,3-Oxazol-5-yl)benzonitrile, a molecule featuring a core oxazole ring linked to a benzonitrile group, presents an exciting opportunity for identifying novel therapeutic agents. The structural motifs present in this compound are found in various biologically active molecules, suggesting a potential for a range of activities including, but not limited to, antimicrobial and cytotoxic effects. This guide provides a comprehensive framework for the initial biological evaluation of this and other novel compounds. As a Senior Application Scientist, the protocols outlined herein are designed not just as a series of steps, but as a strategic workflow to generate robust, reproducible, and meaningful data. We will begin with the foundational physicochemical characterization, which is critical for the design and interpretation of all subsequent biological assays. Following this, a tiered screening cascade is proposed to efficiently probe the compound's potential antibacterial, antifungal, and cytotoxic activities.
Part 1: Foundational Physicochemical Characterization
Before embarking on biological assays, it is imperative to understand the fundamental physicochemical properties of this compound. These properties, such as solubility and stability, will directly impact the quality and reproducibility of biological data.
Aqueous Solubility Assessment
Aqueous solubility is a critical parameter as most biological assays are conducted in aqueous media. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a relevant physiological pH (e.g., 7.4). This will result in a final DMSO concentration that is well-tolerated by the subsequent biological assays (typically ≤1%).
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Chemical Stability
Assessing the stability of the compound in the assay buffer is crucial to ensure that the observed biological effect is due to the compound itself and not a degradation product.
Protocol: HPLC-Based Stability Assay
-
Incubation: Incubate this compound at a relevant concentration in the chosen aqueous assay buffer at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the parent compound remaining. A stable compound will show minimal degradation over the time course of a typical biological experiment.
Part 2: A Proposed Workflow for Biological Activity Screening
Based on the chemical structure of this compound, which contains nitrogen heterocycles and a nitrile group, a logical starting point for biological screening is to investigate its potential as an antimicrobial and cytotoxic agent. The following workflow is proposed to efficiently screen for these activities.
Caption: A proposed workflow for the initial biological screening of a novel compound.
Part 3: Detailed Protocols for Biological Assays
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.[1]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Inoculate the colonies into a tube of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.[2]
-
-
Inoculation and Incubation:
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[1]
-
Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay
Similar to the antibacterial MIC, this assay determines the lowest concentration of the compound that inhibits the growth of a fungal pathogen.
Protocol: Antifungal Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain (e.g., Candida albicans or Aspergillus fumigatus) on an appropriate agar medium.
-
Prepare an inoculum suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the inoculum in a standardized test medium, such as RPMI-1640, to the desired final concentration.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of this compound in the test medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[4]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO at the highest concentration used) and a blank control (medium only).[2]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.[2]
-
Caption: A generalized workflow for the MTT cytotoxicity assay.
Part 4: Data Presentation and Interpretation
All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Biological Activity Profile of this compound
| Assay Type | Organism/Cell Line | Endpoint | Result |
| Antibacterial | S. aureus | MIC | e.g., 16 µg/mL |
| Antibacterial | E. coli | MIC | e.g., >64 µg/mL |
| Antifungal | C. albicans | MIC | e.g., 32 µg/mL |
| Cytotoxicity | HeLa | IC₅₀ (48h) | e.g., 10 µM |
Conclusion
This document provides a strategic and detailed guide for the initial biological characterization of the novel compound this compound. By first establishing its fundamental physicochemical properties and then proceeding with a logical screening cascade, researchers can efficiently and effectively gather the preliminary data necessary to determine the potential therapeutic value of this and other new chemical entities. The protocols provided are robust and based on standard, well-accepted methodologies in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
The Versatile Scafford: 4-(1,3-Oxazol-5-yl)benzonitrile as a Gateway to Novel Heterocyclic Compounds
Introduction: The Strategic Importance of the Oxazole Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the 1,3-oxazole ring system stands out as a privileged scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a plethora of biologically active compounds and functional materials.[3][4] 4-(1,3-Oxazol-5-yl)benzonitrile, in particular, has emerged as a highly valuable and versatile building block. This molecule ingeniously combines the stable, electron-rich oxazole ring with a reactive benzonitrile group, offering two distinct points for synthetic elaboration. The nitrile functionality serves as a linchpin for a variety of transformations, including cycloadditions to form other heterocycles like tetrazoles, or reduction to a primary amine for further derivatization.[5][6] Concurrently, the phenyl ring provides a platform for cross-coupling reactions, enabling the construction of complex biaryl systems. This guide provides a comprehensive overview of this compound, from its synthesis to its application in the creation of diverse heterocyclic structures, supported by detailed, field-proven protocols.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 87150-13-8 | [7] |
| Molecular Formula | C₁₀H₆N₂O | [8] |
| Molecular Weight | 170.17 g/mol | [8] |
| Appearance | Pale to off-white powder | [8] |
| Melting Point | 135-137 °C | [8] |
| Purity | ≥98% | [8] |
Protocol I: Synthesis of this compound via Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a cornerstone reaction for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][9][10] This method is renowned for its reliability and operational simplicity. The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[4][11]
Reaction Scheme:
References
- 1. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Application of Boronic Acid Derivatives [vtechworks.lib.vt.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 4-(1,3-Oxazol-5-yl)benzonitrile as a Potential Modulator of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Introduction
The compound 4-(1,3-oxazol-5-yl)benzonitrile is a heterocyclic molecule featuring an oxazole ring linked to a benzonitrile group.[1][2][3] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[4][5] This guide provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of this compound and analogous chemical libraries as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[6][7] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[8][9] This creates a state of immune tolerance that allows cancer cells to evade detection and elimination by the host's immune system.[10] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology.[11]
These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel small-molecule immunomodulators. We will detail both a primary biochemical screen for direct enzyme inhibition and a secondary cell-based assay to assess activity in a more physiologically relevant context.
The IDO1 Signaling Pathway and its Role in Immune Evasion
Inflammatory stimuli, most notably interferon-gamma (IFN-γ), trigger the upregulation of IDO1 expression in tumor cells and immune cells.[7] IDO1 then catabolizes tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[12][13] The resulting tryptophan-depleted environment and the accumulation of kynurenine and its downstream metabolites collectively suppress the activity of effector T-cells and natural killer (NK) cells while promoting the proliferation of regulatory T-cells (Tregs), thereby fostering an immunosuppressive tumor microenvironment.[6]
Caption: IDO1-mediated tryptophan catabolism and immune suppression.
Primary Screen: A Fluorescence-Based Biochemical Assay for IDO1 Inhibition
This assay quantifies the direct inhibitory effect of test compounds, such as this compound, on the enzymatic activity of recombinant human IDO1. The principle relies on the detection of N-formylkynurenine (NFK), the product of the IDO1-catalyzed oxidation of tryptophan. A fluorogenic developer selectively reacts with NFK to generate a highly fluorescent product, providing a robust and sensitive readout suitable for HTS.[14]
Experimental Workflow: Biochemical Assay
Caption: Workflow for the primary biochemical IDO1 inhibitor screen.
Detailed Protocol: Biochemical Assay
This protocol is optimized for a 384-well plate format.
1. Reagent Preparation:
-
IDO1 Assay Buffer: Prepare a buffer solution appropriate for maintaining IDO1 activity (e.g., phosphate buffer, pH 6.5).[15]
-
Recombinant Human IDO1: Dilute the enzyme stock in cold IDO1 Assay Buffer to the desired working concentration. Keep on ice.
-
L-Tryptophan Substrate Solution: Prepare a solution of L-tryptophan in IDO1 Assay Buffer.
-
Antioxidant Mix: A mix containing components like ascorbic acid and methylene blue is often required to maintain the heme iron of IDO1 in its reduced, active ferrous state.[14][15]
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series for IC50 determination.
-
Positive Control: A known IDO1 inhibitor (e.g., Epacadostat).
-
Fluorogenic Developer: Prepare as per the manufacturer's instructions (e.g., from a commercially available kit).[14]
2. Assay Procedure:
-
Compound Plating: Dispense 200 nL of test compounds, positive control, and DMSO (vehicle control) into the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the diluted recombinant human IDO1 enzyme solution to all wells except the "blank" wells. Add 10 µL of IDO1 Assay Buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of the L-Tryptophan substrate solution (pre-mixed with antioxidants) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Signal Development: Add 10 µL of the fluorogenic developer solution to all wells. This step typically stops the enzymatic reaction and initiates the development of the fluorescent signal.
-
Signal Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~402 nm and emission at ~488 nm.[14]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the blank wells from all other wells.
-
Calculation of Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Vehicle_Control - Signal_Positive_Control))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
| Parameter | Biochemical Assay Condition | Reference |
| Plate Format | 384-well, black, low-volume | - |
| Final Assay Volume | 30 µL | - |
| Test Compound Conc. | 1 nM to 100 µM | - |
| Recombinant IDO1 | Final concentration as optimized | [16] |
| L-Tryptophan | Saturating concentration (e.g., 200 µM) | [15] |
| DMSO Tolerance | ≤ 0.5% final concentration | [16] |
| Incubation Time | 60 minutes at room temperature | - |
| Detection Method | Fluorescence (Ex/Em = 402/488 nm) | [14] |
Secondary Screen: A Cell-Based Assay for IDO1 Functional Inhibition
This secondary assay validates the hits from the primary screen in a more complex biological system. It measures the ability of this compound to inhibit IDO1 activity within intact cells. The human ovarian cancer cell line SKOV-3 is a suitable model, as it upregulates endogenous IDO1 expression upon stimulation with IFN-γ.[6] The assay readout is the concentration of kynurenine secreted into the cell culture medium, which can be quantified.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for the secondary cell-based IDO1 inhibitor screen.
Detailed Protocol: Cell-Based Assay
1. Cell Culture and Plating:
-
Culture SKOV-3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed the cells into a 96-well cell culture plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[6]
2. IDO1 Induction and Compound Treatment:
-
The following day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[6][10]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ-containing medium and replace it with medium containing the serially diluted test compound. Include vehicle (DMSO) and positive controls.
-
Incubate for an additional 48 hours.
3. Kynurenine Quantification:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of kynurenine in the supernatant. While HPLC-MS/MS is the gold standard for accurate quantification,[17][18] HTS-compatible methods are available:
4. (Optional) Cell Viability Assay:
-
After collecting the supernatant, assess cell viability in the plate using a standard method (e.g., CellTiter-Glo®, resazurin) to identify cytotoxic compounds that would be false positives.[10]
Data Analysis
-
Generate a Kynurenine Standard Curve: Use known concentrations of kynurenine to create a standard curve for your chosen detection method.
-
Determine Kynurenine Concentrations: Interpolate the kynurenine concentrations in the test samples from the standard curve.
-
Calculate Percent Inhibition: Normalize the data to the vehicle-treated (0% inhibition) and un-induced or positive control-treated (100% inhibition) wells.
-
Determine Cellular IC50: Plot the percent inhibition of kynurenine production against the logarithm of the compound concentration and fit to a four-parameter logistic curve.
| Parameter | Cell-Based Assay Condition | Reference |
| Cell Line | SKOV-3 (human ovarian cancer) | [6] |
| Plate Format | 96-well, clear, flat-bottom | - |
| Seeding Density | 3 x 10^4 cells/well | [6] |
| IDO1 Inducer | IFN-γ (100 ng/mL) | [10] |
| Compound Incubation | 48 hours | - |
| Readout | Kynurenine concentration in supernatant | [6][8] |
| Detection Method | HPLC-MS/MS, Fluorescence, or Colorimetric | [8][17] |
Trustworthiness and Self-Validation
To ensure the reliability of screening results, each assay plate must include the following controls:
-
Negative (Vehicle) Control: Wells containing cells (or enzyme) and vehicle (e.g., 0.5% DMSO) to define the 0% inhibition level.
-
Positive Control: Wells containing a known IDO1 inhibitor at a concentration that gives maximum inhibition, defining the 100% inhibition level.
-
Z'-factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[20] It should be calculated for each screening plate using the signals from the positive and negative controls.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal of the controls.
Conclusion
The protocols detailed herein provide a robust framework for conducting a high-throughput screening campaign to evaluate this compound as a potential inhibitor of IDO1. The combination of a primary biochemical screen to identify direct inhibitors and a secondary cell-based assay to confirm functional activity in a cellular context represents a comprehensive and industry-standard approach to early-stage drug discovery in the field of immuno-oncology. Positive hits from these screens would warrant further investigation, including selectivity profiling and in vivo efficacy studies.
References
- 1. This compound | 87150-13-8 [chemicalbook.com]
- 2. 87150-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma[v1] | Preprints.org [preprints.org]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. oncotarget.com [oncotarget.com]
- 11. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. metabolon.com [metabolon.com]
- 18. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-(1,3-Oxazol-5-yl)benzonitrile
Introduction
4-(1,3-Oxazol-5-yl)benzonitrile is a heterocyclic compound featuring a central oxazole ring linked to a benzonitrile moiety.[1][2][3] This structure imparts a unique combination of chemical properties, making it a molecule of interest in pharmaceutical and materials science research.[4] The presence of the nitrile group and the aromatic systems suggests potential applications as an intermediate in the synthesis of more complex molecules.[5] Accurate and precise quantification of this compound is crucial for quality control in its synthesis, for pharmacokinetic studies, and for its use in further chemical transformations.[6][7][8]
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and are presented with the underlying scientific rationale to allow for adaptation and troubleshooting.
Physicochemical Properties (Predicted)
A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Solubility in Water | Low (predicted) | [1] |
| Solubility in Organic Solvents | Moderate in common organic solvents (predicted) | [1] |
| LogP | Predicted to be lipophilic | [1] |
| Stability | Stable under normal conditions (predicted) | [1] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of this compound. A reverse-phase method is proposed, leveraging the predicted lipophilic nature of the analyte.
Scientific Rationale
A C18 column is selected as the stationary phase due to its hydrophobic nature, which will interact with the nonpolar regions of the this compound molecule. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the polarity. A gradient elution is chosen to ensure a sharp peak shape and efficient separation from any potential impurities. UV detection is employed, as the aromatic and heterocyclic rings are expected to exhibit strong absorbance in the UV region.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for diluent)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Mobile Phase Preparation:
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration prior to use.
4. Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with methanol.
5. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
6. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
7. Method Validation: The developed method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensure no interference from excipients or impurities at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions and plot peak area versus concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. Given the predicted stability of this compound, GC-MS is a viable alternative for its quantification, especially for impurity profiling.
Scientific Rationale
A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points and interactions with the stationary phase. The temperature gradient program allows for the separation of a range of compounds with varying volatilities. Mass spectrometry provides both qualitative (mass spectrum) and quantitative (ion abundance) data, offering high specificity.
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Dichloromethane (GC grade) or another suitable volatile solvent
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Standard and Sample Preparation:
-
Prepare stock and working standard solutions in dichloromethane in a similar concentration range as for the HPLC method.
-
Prepare sample solutions in dichloromethane to fall within the calibration curve range.
4. GC-MS Conditions:
| Parameter | Setting |
| GC | |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS | |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
5. Data Analysis and Validation:
-
Identify the peak for this compound by its retention time and mass spectrum.
-
For quantification, use a characteristic and abundant ion from the mass spectrum in SIM mode to enhance sensitivity and selectivity.
-
Perform method validation as described for the HPLC method.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds with chromophores. The aromatic and heterocyclic nature of this compound makes it an ideal candidate for this method, particularly for routine analysis of pure samples.[9][10][11][12]
Scientific Rationale
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. By measuring the absorbance at the wavelength of maximum absorption (λmax), we can determine the concentration of an unknown sample using a calibration curve prepared from standards of known concentrations. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that alters its absorption spectrum.
Experimental Workflow
References
- 1. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound | 87150-13-8 [chemicalbook.com]
- 4. This compound Supplier in China [nj-finechem.com]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 6. upm-inc.com [upm-inc.com]
- 7. emerypharma.com [emerypharma.com]
- 8. wjarr.com [wjarr.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. journalspub.com [journalspub.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: 4-(1,3-Oxazol-5-yl)benzonitrile as a Privileged Scaffold for Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy. This guide provides an in-depth look at 4-(1,3-oxazol-5-yl)benzonitrile, a heterocyclic scaffold that has emerged as a "privileged" structure in the design of potent and selective kinase inhibitors. We will explore the chemical properties and structure-activity relationships that make this scaffold advantageous, provide detailed protocols for the synthesis and evaluation of inhibitors incorporating this moiety, and present a case study on its application in targeting key oncogenic kinases like Anaplastic Lymphoma Kinase (ALK).
The Significance of the this compound Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. The this compound moiety is an exemplary case, frequently appearing in inhibitors targeting a range of protein kinases.[1][2] Its utility stems from a combination of favorable physicochemical properties and its ability to form key molecular interactions within the kinase ATP-binding pocket.
-
Structural Features: The scaffold consists of a central oxazole ring linked to a benzonitrile group.[3]
-
The 1,3-oxazole ring is a bioisostere of other five-membered heterocycles and can act as a crucial hinge-binding element, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring inhibitors.[4]
-
The benzonitrile group provides a rigid linker and the nitrile (-C≡N) functional group can act as a hydrogen bond acceptor, interacting with key residues in the solvent-exposed region or deeper within the active site. This group also contributes to the overall electronic and pharmacokinetic properties of the molecule.[5]
-
This combination allows the scaffold to serve as an excellent starting point for library synthesis and structure-activity relationship (SAR) studies aimed at developing inhibitors for diverse kinase targets, including Janus kinases (JAKs), Protein Kinase B (Akt), and receptor tyrosine kinases like ALK.[6][7][8][9]
Case Study: Targeting the ALK Signaling Pathway in Cancer
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[8][10][11] The development of ALK inhibitors has dramatically improved patient outcomes. Downstream signaling from an activated ALK fusion protein involves several major pro-survival and proliferative pathways.[8][10]
ALK Downstream Signaling Pathways
The diagram below illustrates the primary signaling cascades activated by oncogenic ALK fusions. Inhibition of the ALK kinase domain blocks these downstream signals, leading to tumor cell apoptosis.
Caption: Oncogenic ALK signaling pathways leading to cell proliferation and survival.
Experimental Protocols & Methodologies
The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.
Protocol 1: Generalized Synthesis of an Oxazole-Containing Intermediate
The synthesis of oxazoles can be achieved through various methods, often involving the condensation and cyclization of precursors like α-amino acids or their derivatives.[12][13][14] The Erlenmeyer-Plöchl reaction is a classic method for synthesizing oxazol-5-ones (azlactones) from N-acylglycines and aldehydes.[14]
Objective: To synthesize a 4-(aryl)-2-substituted-1,3-oxazol-5(4H)-one intermediate.
Materials:
-
N-acylglycine (e.g., Hippuric acid)
-
An appropriate aromatic aldehyde (e.g., 4-formylbenzonitrile)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., recrystallization, column chromatography).
Procedure:
-
In a round-bottom flask, combine N-acylglycine (1.0 eq), the aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (1.5 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring at 100°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add cold ethanol to the mixture with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol, followed by cold water to remove any unreacted starting materials and salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired oxazolone derivative.[13]
-
Characterize the final product using techniques such as FTIR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.
Scientist's Note (Causality): Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization reaction to form the oxazolone ring. Sodium acetate acts as a base to catalyze the condensation. This one-pot reaction is an efficient method for generating the core heterocyclic structure.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to measure the activity of a kinase and determine the IC₅₀ value of an inhibitor.[15] The amount of ADP produced in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase-catalyzed reaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Materials:
-
Target kinase (e.g., ALK) and its specific substrate peptide.
-
Test compound (dissolved in 100% DMSO).
-
Known potent inhibitor as a positive control (e.g., Crizotinib for ALK).
-
ATP solution.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer plate reader.
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM or pM range.
-
Reaction Setup: In each well of the assay plate, add the components in the following order:
-
2.5 µL of serially diluted test compound or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition).
-
2.5 µL of kinase solution (prepared in Kinase Assay Buffer).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the kinase.[15]
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for the kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin for the light-producing reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[15]
-
Trustworthiness Check: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls in every assay plate is critical to validate the assay performance and ensure the reliability of the calculated IC₅₀ values.
Protocol 3: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Assay)
Cell-based assays are essential for determining if a compound's biochemical potency translates into a functional effect in a more complex biological system.[16][17]
Objective: To measure the effect of a test compound on the proliferation of a cancer cell line (e.g., H3122, an EML4-ALK positive NSCLC line).
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
Test compound and controls.
-
White, opaque 96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well in 90 µL of medium) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well. This reagent lyses the cells and contains luciferase and luciferin. The amount of ATP from viable cells is proportional to the luminescent signal.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the normalized luminescence signal against the log of the compound concentration and fitting to a sigmoidal dose-response curve.[18]
Data Presentation & Interpretation
Quantitative data from inhibitor screening should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
Table 1: Inhibitory Profile of Hypothetical Oxazole-based Compounds against ALK
| Compound ID | R-Group Modification | ALK Kinase IC₅₀ (nM) | H3122 Cell GI₅₀ (nM) |
| LEAD-001 | -H | 15.2 | 45.8 |
| ANALOG-A | -OCH₃ | 8.7 | 28.1 |
| ANALOG-B | -Cl | 25.1 | 77.3 |
| ANALOG-C | -NH₂ | 5.4 | 15.9 |
| Crizotinib | Reference Control | 20.5 | 55.0 |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights: From the hypothetical data in Table 1, initial SAR can be deduced. The addition of a small, electron-donating amino group (ANALOG-C) at the R-position appears to enhance both biochemical and cellular potency compared to the parent compound (LEAD-001). Conversely, a bulky, electron-withdrawing chloro group (ANALOG-B) is detrimental to activity. This type of analysis, which links specific chemical modifications to changes in biological activity, is fundamental to the iterative process of lead optimization in drug discovery.[5][19][20]
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Supplier in China [nj-finechem.com]
- 4. scispace.com [scispace.com]
- 5. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azole-based inhibitors of AKT/PKB for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
- 14. rfppl.co.in [rfppl.co.in]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Functionalization of the oxazole ring in 4-(1,3-Oxazol-5-yl)benzonitrile
Application Note & Protocol Guide
Topic: Functionalization of the Oxazole Ring in 4-(1,3-Oxazol-5-yl)benzonitrile
Introduction: The Strategic Value of the this compound Scaffold
The oxazole ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and pi-stacking interactions make it a privileged scaffold in drug design. The specific molecule, this compound, presents a particularly valuable starting point for library synthesis. It features a disubstituted oxazole with open positions at C2 and C4, offering distinct opportunities for regioselective modification. The benzonitrile moiety provides a handle for further chemistry or can act as a key pharmacophoric element.
This guide provides a detailed exploration of robust and reproducible strategies for the functionalization of this scaffold, focusing on late-stage diversification. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating, incorporating safety, purification, and characterization guidelines.
Foundational Principles: Understanding the Reactivity of the Oxazole Ring
To strategically functionalize the this compound core, one must first appreciate the inherent reactivity of the oxazole ring. The presence of two heteroatoms (nitrogen and oxygen) renders the ring electron-deficient and dictates the reactivity of its C-H bonds.
-
Proton Acidity: The acidity of the ring protons is the most critical factor for direct functionalization via deprotonation. The established order of acidity is C2 > C5 > C4 .[3] The proton at the C2 position is the most acidic (pKa ≈ 20), making it the primary site for deprotonation with strong bases.[3]
-
Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the ring makes it resistant to classical EAS unless strongly activating, electron-donating groups are present.[4][5] For our target molecule, which lacks such groups, this pathway is generally disfavored. Electrophilic attack, if forced, would most likely occur at the C5 position, which is already substituted in our scaffold.[6][7]
-
Metalation and Stability: While deprotonation at C2 is kinetically favored, the resulting 2-lithiooxazole species can be unstable. It exists in equilibrium with a ring-opened isonitrile form, which can be non-productive or lead to undesired side reactions.[4][6][8] This is a crucial experimental challenge that must be managed, often by using very low temperatures and trapping the lithiated intermediate in situ. Alternative metalating agents or strategies, such as using TMP (tetramethylpiperidide) bases or forming borane complexes, have been developed to mitigate this instability.[9][10]
The overall strategy, therefore, hinges on leveraging the high acidity of the C2 proton for direct functionalization or for the introduction of a handle (e.g., a halogen) for subsequent cross-coupling reactions.
Caption: Overall workflow for functionalizing the target scaffold.
Strategy 1: Direct Functionalization via C2-Metalation and Electrophilic Quench
This approach is the most direct method to introduce a variety of functional groups at the C2 position. It relies on the selective deprotonation of the most acidic C2 proton using a strong organolithium base, followed by the rapid introduction of an electrophile to trap the transient 2-lithiooxazole intermediate before it can undergo ring-opening.
Protocol: General C2-Lithiation and Iodination
This protocol details the synthesis of 4-(2-Iodo-1,3-oxazol-5-yl)benzonitrile , a key intermediate for many cross-coupling reactions. The choice of iodine as the electrophile provides a versatile handle for subsequent Suzuki, Sonogashira, or Heck couplings.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Low-temperature thermometer
-
Argon or Nitrogen gas line with bubbler
-
Syringes
Procedure:
-
Reaction Setup: Assemble the oven-dried three-neck flask with a stir bar, thermometer, and septa. Flame-dry the entire apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M solution) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the lithiation and quenching steps.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may turn a pale yellow or orange color. Stir the mixture at -78 °C for 45 minutes. Causality Note: The 10% excess of n-BuLi ensures complete deprotonation, while the 45-minute stir time allows for the formation of the lithiated species without significant degradation.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 30 minutes at -78 °C.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(2-Iodo-1,3-oxazol-5-yl)benzonitrile.
Safety Protocol: Safe Handling of Organolithium Reagents
Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air.[11] Strict adherence to safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves (nitrile gloves are acceptable for brief handling, but neoprene or Nomex gloves provide better protection).[12][13]
-
Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using dried glassware and anhydrous solvents.[14][15]
-
Syringe/Cannula Technique: Use proper syringe or cannula transfer techniques. Ensure syringes are dry and purged with inert gas before drawing the reagent.[11][14]
-
Quenching: Never quench large amounts of organolithium reagents with water. For residual amounts in flasks, slowly add isopropanol, followed by methanol, and then water.
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) or a dry powder (sand, sodium bicarbonate) extinguisher readily available. Never use a water or CO₂ extinguisher on an organolithium fire.[13]
Strategy 2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are highly effective for functionalizing heteroaromatics.[16] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is particularly versatile due to the stability and commercial availability of a vast array of boronic acids.[17][18][19]
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol describes a general method for coupling the previously synthesized 4-(2-Iodo-1,3-oxazol-5-yl)benzonitrile with various aryl- and heteroarylboronic acids.
Materials:
-
4-(2-Iodo-1,3-oxazol-5-yl)benzonitrile
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂), (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Water (for certain conditions)
Equipment:
-
Microwave reaction vial or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas line
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube, add 4-(2-Iodo-1,3-oxazol-5-yl)benzonitrile (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (0.06 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with inert gas three times. Add the degassed anhydrous solvent (and water, if using a biphasic system) via syringe.
-
Reaction: Heat the reaction mixture with stirring.
-
Conventional Heating: Heat to 80-110 °C for 4-16 hours. Monitor by TLC or LC-MS.
-
Microwave Heating: Heat to 120-150 °C for 15-45 minutes.[17][18] Causality Note: Microwave irradiation significantly accelerates the reaction, often leading to higher yields and cleaner product profiles by minimizing thermal decomposition.
-
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-substituted product.
Data Summary: Representative Suzuki-Miyaura Couplings
The following table summarizes expected outcomes for the coupling of 4-(2-Iodo-1,3-oxazol-5-yl)benzonitrile with various boronic acids under optimized microwave conditions.
| Entry | Boronic Acid Partner | Catalyst System | Base | Temp (°C) | Time (min) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 150 | 20 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 150 | 20 | >90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 140 | 30 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 130 | 25 | 80-90 |
Yields are estimates based on literature precedents for similar substrates and require experimental verification.[17][18]
Characterization of Functionalized Products
All newly synthesized compounds should be rigorously characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the regiochemistry of functionalization. For C2-substituted products, the disappearance of the C2-H proton signal (typically δ > 8.0 ppm) is a key diagnostic feature.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the nitrile stretch (≈2230 cm⁻¹).
By employing these robust synthetic and analytical protocols, researchers can efficiently generate diverse libraries of novel oxazole derivatives, accelerating the discovery of new chemical entities in drug development and materials science.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. firsthope.co.in [firsthope.co.in]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. Oxazole [chemeurope.com]
- 8. Deprotonation of benzoxazole and oxazole using lithium magnesates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-(1,3-Oxazol-5-yl)benzonitrile in the Synthesis of Advanced Fluorescent Probes
Introduction: The Oxazole Moiety as a Privileged Scaffold in Fluorescence Chemistry
In the dynamic field of molecular probes and bioimaging, the search for robust, sensitive, and versatile fluorophores is perpetual. Among the heterocyclic scaffolds that have garnered significant attention, the oxazole ring system stands out for its unique electronic properties and synthetic accessibility.[1][2] This application note delves into the utility of a key building block, 4-(1,3-Oxazol-5-yl)benzonitrile , in the design and synthesis of sophisticated fluorescent probes. Its rigid, planar structure, combined with the electron-withdrawing nature of the nitrile group, provides a foundation for developing probes with desirable photophysical characteristics, including large Stokes shifts and environmental sensitivity.[3][4]
We will explore the synthetic rationale for employing this particular oxazole derivative, provide detailed protocols for its synthesis and subsequent functionalization into a targeted fluorescent probe, and discuss the methodologies for characterizing its performance. This guide is intended for researchers and professionals in drug development and chemical biology who are looking to leverage the power of custom-designed fluorescent tools for their investigations.
Core Synthesis Strategy: The Van Leusen Oxazole Synthesis
A reliable and high-yielding method for the preparation of 1,3-oxazoles is the Van Leusen reaction.[5] This reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). For the synthesis of our key intermediate, this compound, the commercially available 4-formylbenzonitrile serves as the aldehyde precursor.
Protocol 1: Synthesis of this compound
Rationale: This protocol outlines the base-catalyzed cycloaddition of 4-formylbenzonitrile and TosMIC. The nitrile group on the benzaldehyde is a key feature, providing a versatile chemical handle for downstream modifications to create a functional fluorescent probe.
Materials:
-
4-formylbenzonitrile
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of 4-formylbenzonitrile (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).
-
To this stirred solution, add potassium carbonate (1.5 eq) portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
From Building Block to Functional Probe: A Representative Application
The true power of this compound lies in its potential for elaboration into a functional fluorescent probe. The nitrile group can be transformed into other functional groups, such as a carboxylic acid, which can then be conjugated to a recognition moiety for a specific biological target. Here, we present a protocol for converting the nitrile to a carboxylic acid, a common step in probe synthesis.
Protocol 2: Hydrolysis of this compound to 4-(1,3-Oxazol-5-yl)benzoic Acid
Rationale: Acid-catalyzed hydrolysis of the nitrile group provides a carboxylic acid functionality. This is a crucial step for enabling the conjugation of the fluorophore to biomolecules, such as peptides or enzyme substrates, through amide bond formation.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ice bath
Procedure:
-
Carefully add this compound to a mixture of concentrated sulfuric acid and water (1:1 v/v) at 0 °C in an ice bath.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of 1 M NaOH solution until a precipitate forms.
-
Adjust the pH of the solution to ~3-4 with 1 M HCl to ensure complete precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(1,3-Oxazol-5-yl)benzoic acid.
Designing a Targeted Fluorescent Probe: A Conceptual Workflow
The synthesized 4-(1,3-Oxazol-5-yl)benzoic acid is now ready to be coupled to a targeting moiety. For instance, to create a probe for a specific protease, the carboxylic acid can be activated and then reacted with the N-terminus of a peptide substrate for that enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 4-(1,3-Oxazol-5-yl)benzonitrile in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(1,3-Oxazol-5-yl)benzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address stability challenges encountered during experimental work. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is a molecule that incorporates both an oxazole ring and a benzonitrile moiety. Each of these functional groups presents unique stability challenges. The primary concerns are susceptibility to hydrolysis (both acid and base-catalyzed), photodegradation, and to a lesser extent, oxidation.[1][2] The oxazole ring can be prone to opening under harsh pH conditions, while the nitrile group can undergo hydrolysis to form a carboxylic acid.[3][4]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To maximize shelf-life, solutions should be stored in a cool, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[5] The use of amber vials or containers wrapped in aluminum foil is highly recommended to prevent light exposure. For long-term storage, freezing the solution at -20°C or -80°C is advisable. It is crucial to use tightly sealed containers to minimize exposure to moisture and air.[6]
Q3: Which solvents are recommended for preparing stable solutions of this compound?
A3: The choice of solvent is critical for the stability of this compound. Protic solvents, especially water, should be used with caution due to the risk of hydrolysis. Aprotic solvents are generally preferred. The polarity of the solvent can also influence stability.[7] For initial studies, consider using solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). It is essential to use anhydrous-grade solvents to minimize water content.
Troubleshooting Guide: Addressing Degradation in Solution
This section is designed to help you diagnose and resolve common stability issues you may encounter with this compound in your experiments.
Problem 1: Rapid degradation is observed in an aqueous buffered solution.
-
Likely Cause: Hydrolysis of the oxazole ring and/or the nitrile group. The oxazole ring is known to be susceptible to cleavage under both strongly acidic and basic conditions.[4][8] The nitrile group can also hydrolyze to a carboxylic acid, particularly under acidic or basic conditions.[3]
-
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions permit, adjust the pH of your solution to be as close to neutral as possible. Avoid strongly acidic or basic buffers.
-
Co-Solvent System: Minimize the amount of water in your solution by using a co-solvent system. A mixture of an organic solvent like acetonitrile or DMSO with water can enhance stability.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Problem 2: The concentration of the compound decreases over time, even when stored in the dark.
-
Likely Cause: Oxidation. While less common than hydrolysis, the oxazole ring can be susceptible to oxidation by certain agents.[4] Dissolved oxygen in the solvent can also contribute to slow degradation over time.
-
Troubleshooting Steps:
-
Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon, or by using a sonicator.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant to your solution. Common choices for organic molecules include butylated hydroxytoluene (BHT) or ascorbic acid.[9] It is crucial to first verify that the antioxidant does not interfere with your downstream analysis.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere to prevent exposure to atmospheric oxygen.
-
Problem 3: Degradation is observed when experiments are conducted under ambient light.
-
Likely Cause: Photodegradation. Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light.[10]
-
Troubleshooting Steps:
-
Light Protection: Conduct all experimental manipulations in a dark room or under amber lighting. Wrap all containers, including vials and reaction vessels, with aluminum foil.
-
Use of Photostabilizers: In some applications, the use of UV absorbers or quenchers may be considered, but their compatibility with the experimental system must be thoroughly evaluated.
-
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and understanding the stability profile of this compound.[2][11]
Objective: To intentionally degrade the compound under various stress conditions to identify degradation pathways and products.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the designated time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.[12]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Product(s) | Chemical Structure of Degradant(s) |
| Acid/Base Hydrolysis | 4-Carboxybenzamide, 4-Carboxybenzoic acid | Chemical structures would be inserted here |
| Oxidation | N-oxide derivatives, ring-opened products | Chemical structures would be inserted here |
| Photolysis | Isomers, ring-cleaved products | Chemical structures would be inserted here |
Table 2: Recommended Solvent Systems for Enhanced Stability
| Solvent System | Rationale |
| Anhydrous Acetonitrile | Aprotic, minimizes hydrolytic degradation. |
| Anhydrous Dimethylformamide (DMF) | Aprotic, good solubilizing power. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Aprotic, suitable for polar compounds. |
| Acetonitrile/Water (90:10 v/v) | Co-solvent system to balance solubility and stability. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. biomedres.us [biomedres.us]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 6. This compound Supplier in China [nj-finechem.com]
- 7. rroij.com [rroij.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ajrconline.org [ajrconline.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)benzonitrile
Welcome to the technical support guide for the synthesis of 4-(1,3-Oxazol-5-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most common and effective synthetic routes. Our goal is to help you navigate the potential challenges of this synthesis, diagnose side reactions, and optimize your experimental outcomes.
The primary focus of this guide is the Van Leusen oxazole synthesis , a robust and widely adopted method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2]
Section 1: The Van Leusen Oxazole Synthesis - A General Overview
The Van Leusen reaction is a powerful transformation that constructs the oxazole ring in a one-pot procedure from an aldehyde (in this case, 4-cyanobenzaldehyde) and TosMIC.[2] The reaction is base-mediated and proceeds through a key intermediate, a 4-tosyl-4,5-dihydro-1,3-oxazole (an oxazoline), which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[1]
Caption: Overall scheme of the Van Leusen oxazole synthesis.
The mechanism involves the initial deprotonation of TosMIC by a base, creating a nucleophilic anion.[3] This anion attacks the carbonyl carbon of the aldehyde. The resulting alkoxide then undergoes an intramolecular cyclization (a 5-endo-dig process) by attacking the electrophilic isocyanide carbon to form the oxazoline ring.[3][4] The final step is the base-promoted elimination of the tosyl group, which is an excellent leaving group, to afford the stable aromatic oxazole.[1]
Caption: Key mechanistic stages of the Van Leusen reaction.
Section 2: Troubleshooting Guide for the Van Leusen Synthesis
This section addresses common issues encountered during the synthesis of this compound via the Van Leusen reaction.
Q1: My reaction yield is disappointingly low. What are the most likely causes?
A1: Low yields can stem from several factors. Here are the most common culprits and their solutions:
-
Ineffective Base: The first step is the deprotonation of TosMIC, which has a pKa of approximately 14.[5] A base that is too weak will result in a low concentration of the active nucleophile.
-
Solution: Use a sufficiently strong base. Potassium carbonate (K₂CO₃) is commonly used and effective, especially in a polar solvent like methanol.[1] For more challenging substrates or stubborn reactions, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF can be employed, but requires stricter anhydrous conditions.[6]
-
-
Sub-optimal Temperature: The reaction has different temperature requirements for each stage. The initial addition is often done at a low temperature, while the final elimination step requires heating.[6][7]
-
Solution: Perform the initial addition of the deprotonated TosMIC to the aldehyde at a controlled temperature (e.g., 0 °C or lower) to prevent side reactions. After the formation of the oxazoline intermediate, heating the reaction to reflux is typically necessary to drive the elimination of the tosyl group to completion.[7]
-
-
Moisture in the Reaction: While some protocols use alcoholic solvents, excessive water can interfere with the base and potentially hydrolyze the isocyanide or other intermediates. When using strong bases like t-BuOK, anhydrous conditions are critical.
-
Solution: Use dry solvents and glassware, especially when employing moisture-sensitive bases. If using K₂CO₃ in methanol, ensure the methanol is of an appropriate grade.
-
Q2: My NMR analysis shows a significant amount of an oxazoline intermediate, not my desired oxazole. What is this, and how do I fix it?
A2: You are observing the 5-(4-cyanophenyl)-4-tosyl-4,5-dihydro-1,3-oxazole intermediate. This is a common issue and arises from incomplete elimination of the p-toluenesulfonyl (tosyl) group.[2][7]
-
Cause: The elimination step is often the slowest in the sequence and requires thermal energy. Insufficient heating time or temperature will stall the reaction at the oxazoline stage.
-
Solution: The fix is straightforward. If you have already worked up the reaction, you can resubject the crude material to the reaction conditions. Dissolve the crude product in a suitable solvent (like methanol or DME), add the base (e.g., K₂CO₃), and heat the mixture to reflux until TLC or LC-MS analysis shows complete conversion to the desired oxazole. For future runs, ensure the reflux period is adequate (typically 1-3 hours, but should be monitored).[6]
Q3: My final product is contaminated with unreacted 4-cyanobenzaldehyde and TosMIC. How can I improve the reaction and purification?
A3: The presence of starting materials indicates either incomplete reaction or sub-optimal stoichiometry. Purification can also be challenging if they are carried through the work-up.[7]
-
Reaction Optimization:
-
Stoichiometry: Ensure the stoichiometry is correct. Typically, a slight excess of TosMIC (e.g., 1.1-1.2 equivalents) is used to ensure the complete consumption of the aldehyde.
-
Addition Order: Add the aldehyde solution slowly to the solution of deprotonated TosMIC. This maintains a low concentration of the aldehyde, favoring the desired reaction pathway.[6]
-
-
Purification Strategies:
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with water can help remove some unreacted TosMIC and water-soluble byproducts. A wash with a sodium bisulfite solution can help remove residual aldehyde by forming a water-soluble adduct.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the product from the starting materials.[7] A gradient elution system, such as ethyl acetate in hexanes, will typically provide good separation. The oxazole product is generally more polar than the aldehyde but may have different polarity compared to TosMIC.
-
Recrystallization: If the product is a solid of sufficient purity after chromatography, recrystallization can be an excellent final polishing step.[7]
-
Q4: I'm observing an unexpected side product that seems to have incorporated my methanol solvent. What could this be?
A4: You are likely forming a 4-alkoxy-2-oxazoline byproduct. This side reaction can occur when using an excess of a primary alcohol like methanol in the reaction.[8]
-
Cause: The alcohol, or its corresponding alkoxide base, can act as a nucleophile and participate in side reactions with intermediates. While methanol is often used as a solvent and is necessary for the reaction with K₂CO₃, a large excess can be detrimental.
-
Solution: Judiciously control the amount of alcohol used. The reaction often runs well in a mixed solvent system, such as DME/methanol, which can moderate the concentration of the alcohol.[2] Ensure you are not using an unnecessarily large volume of methanol, especially during the reflux step. Typically, using methanol in the range of 1-2 equivalents relative to the limiting reagent is sufficient when it's part of the reaction, not just the solvent.[8]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of different base/solvent systems for the Van Leusen synthesis?
A1: The choice of base and solvent is critical and interdependent.
| Base / Solvent System | Pros | Cons | Best For |
| K₂CO₃ / Methanol | Operationally simple, inexpensive, readily available reagents.[1] | Slower reaction times, may require heating for extended periods. | Standard, scalable synthesis where simplicity is valued. |
| t-BuOK / THF or DME | Faster reaction rates, can proceed at lower temperatures.[6] | Requires strictly anhydrous conditions, t-BuOK is more hazardous. | Difficult substrates or when faster conversion is needed. |
| Ambersep® 900(OH) Resin | Base is easily removed by filtration, simplifying work-up.[2] | More expensive, may have lower activity than soluble bases. | Clean synthesis protocols and simplifying purification. |
| Triethylamine / β-Cyclodextrin / Water | "Green" chemistry approach, avoids organic solvents.[1] | May not be suitable for all substrates, requires specialized reagents. | Environmentally conscious synthesis and academic exploration. |
Q2: Are there viable alternative synthetic routes to this compound?
A2: Yes, several classical methods exist, though they may be less direct for this specific target.
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone using a strong dehydrating agent like sulfuric acid or phosphorus oxychloride.[9][10] For your target, this would require the synthesis of N-(2-(4-cyanophenyl)-2-oxoethyl)formamide, which can be a multi-step process itself.
-
Fischer Oxazole Synthesis: This route uses a cyanohydrin and an aldehyde in the presence of anhydrous HCl.[11] It is generally used for 2,5-disubstituted oxazoles and might lead to regioisomeric mixtures or require less accessible starting materials for your specific target.
-
Cook-Heilbron Synthesis: This method typically produces 5-aminothiazoles, but variations can lead to oxazoles. It involves reacting α-aminonitriles with reagents like carbon disulfide.[12] This is not a direct or common route for your target compound.
For the synthesis of this compound, the Van Leusen reaction remains the most direct and efficient method starting from commercially available 4-cyanobenzaldehyde.
Q3: What are the best analytical techniques to monitor the reaction and assess final purity?
A3: A combination of techniques is recommended for robust analysis.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring. Use a UV lamp to visualize the spots, as all key components (aldehyde, TosMIC, oxazoline, and oxazole) are UV-active. A co-spot of the starting material alongside the reaction mixture on the TLC plate is essential for accurate comparison.
-
Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation and purity assessment. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the characteristic oxazole ring protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides highly sensitive detection of the product and any impurities. It gives the mass-to-charge ratio, confirming the molecular weight of the product and helping to identify byproducts.
-
Melting Point: A sharp melting point is a good indicator of high purity for solid compounds.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis via Van Leusen Reaction
This protocol is a representative procedure and may require optimization.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous methanol (80 mL) and potassium carbonate (K₂CO₃, 2.5 equivalents). Stir the suspension vigorously.
-
TosMIC Addition: Add p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 equivalents) to the suspension. Stir at room temperature for 15 minutes.
-
Aldehyde Addition: Dissolve 4-cyanobenzaldehyde (1.0 equivalent) in a minimal amount of a co-solvent like dimethoxyethane (DME) or THF (~20 mL). Add this solution dropwise to the stirred reaction mixture over 20-30 minutes at room temperature.
-
Reaction & Reflux: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (typically around 65-70 °C for methanol). Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete in 2-4 hours, marked by the disappearance of the starting aldehyde and the intermediate oxazoline.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add deionized water (100 mL) and ethyl acetate (100 mL) to the residue.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a column of appropriate size.
-
Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 40% ethyl acetate in hexanes).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid, typically an off-white or pale powder.[13]
Caption: Experimental workflow from synthesis to purification.
Section 5: Data Summary Table of Side Products
| Side Product / Impurity | Identification (¹H NMR) | Probable Cause | Prevention & Mitigation |
| Oxazoline Intermediate | Complex signals in the 4-6 ppm range; presence of tosyl group protons (~2.4 ppm, 7-8 ppm). | Incomplete elimination.[7] | Ensure sufficient heating time and temperature during reflux. |
| Unreacted Aldehyde | Aldehyde proton signal around 9.5-10 ppm. | Incomplete reaction; incorrect stoichiometry.[7] | Use a slight excess of TosMIC; ensure efficient mixing and reaction time. |
| Unreacted TosMIC | Methylene signal (~4.5-5.0 ppm); tosyl protons. | Incomplete reaction; excess reagent used.[7] | Use appropriate stoichiometry; remove during aqueous work-up and chromatography. |
| p-Toluenesulfinic Acid | Can be difficult to spot in crude NMR but is an acidic impurity. | Stoichiometric byproduct of the elimination step.[7] | Remove with a mild basic wash (e.g., sat. NaHCO₃) during work-up. |
| 4-Alkoxy-2-oxazoline | Incorporation of alkoxy group from solvent (e.g., -OCH₃ signal ~3.5 ppm). | Excess alcohol solvent acting as a nucleophile.[8] | Control the amount of alcohol; use a co-solvent like DME or THF. |
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. varsal.com [varsal.com]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. This compound Supplier in China [nj-finechem.com]
Technical Support Center: Scale-up Synthesis of 4-(1,3-Oxazol-5-yl)benzonitrile
Introduction
4-(1,3-Oxazol-5-yl)benzonitrile is a key building block in medicinal chemistry, valued for its presence in a variety of pharmacologically active compounds.[1][2] Its synthesis is most commonly achieved via the Van Leusen oxazole synthesis, a powerful reaction that couples an aldehyde (4-cyanobenzaldehyde) with tosylmethyl isocyanide (TosMIC).[3][4] While this reaction is robust on a lab scale, transitioning to pilot or manufacturing scales introduces significant challenges related to reaction control, impurity profiles, and process safety.[5]
This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It is structured in a question-and-answer format to directly address common issues encountered during the scale-up of this critical synthesis, offering field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible process.
Troubleshooting Guide
This section addresses specific, in-process problems that can arise during the scale-up of the Van Leusen oxazole synthesis for this compound.
Q1: My reaction yield dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes and how can I fix it?
A significant drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations.
Potential Causes & Solutions:
-
Poor Temperature Control: The Van Leusen reaction is exothermic, particularly during the initial deprotonation of TosMIC and its subsequent addition to the aldehyde.[5] On a small scale, a flask's high surface-area-to-volume ratio allows for efficient heat dissipation. On a larger scale, this ratio decreases dramatically, leading to localized hot spots. These can cause thermal degradation of reactants, intermediates, or the final product.
-
Solution: Implement controlled addition of reagents. Instead of adding the base (e.g., K₂CO₃) all at once, add it portion-wise or as a slurry. Similarly, add the TosMIC solution at a controlled rate to the aldehyde/base mixture, ensuring the internal temperature does not exceed the validated limit (typically reflux in methanol, but initial stages may require cooling).[5] Utilize a jacketed reactor with an efficient overhead stirrer to ensure homogenous mixing and temperature distribution.
-
-
Inefficient Mixing: As the reaction progresses, solids (base, p-toluenesulfinic acid byproduct) will be present. Inadequate agitation in a large reactor can lead to areas of poor mixing, where reactants are not brought together effectively, stalling the reaction.
-
Solution: Select an appropriate impeller (e.g., pitched-blade turbine) and agitation speed to ensure solids remain suspended and the mixture is homogenous. Baffles within the reactor are critical on a larger scale to prevent vortexing and improve mixing efficiency.
-
-
Extended Reaction Time: Sometimes, to compensate for mixing or thermal issues, reaction times are prolonged. This can lead to the formation of degradation byproducts.
-
Solution: Monitor the reaction progress closely using in-process controls (IPCs) like HPLC or TLC.[6] Do not simply extend the time; identify and address the root cause of the slowdown. Using a pressure reactor has been shown to decrease reaction times from hours to minutes, which could be a viable scale-up strategy.[7]
-
Q2: I am observing a significant amount of a polar, water-soluble byproduct during workup, leading to emulsion and purification issues. What is it and how can I manage it?
This is a hallmark issue of the Van Leusen synthesis. The byproduct is almost certainly sodium or potassium p-toluenesulfinate, the salt of the tosyl leaving group.
Management Strategies:
-
Optimized Quench and Wash: The goal is to remove this salt efficiently. Instead of quenching directly into a large volume of water, consider a staged approach.
-
Protocol: After cooling the reaction mixture, filter off the bulk of the inorganic salts (like excess K₂CO₃). Then, concentrate the methanol filtrate. Redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate, toluene) and wash this organic layer sequentially with dilute aqueous base (e.g., 5% NaHCO₃) to remove the acidic p-toluenesulfinic acid, followed by a brine wash to break emulsions.[6]
-
-
Crystallization vs. Chromatography: Column chromatography is often not feasible or cost-effective for large-scale production. Developing a robust crystallization procedure is paramount.
-
Solution: After the aqueous workup, concentrate the organic layer to a smaller volume. Perform solvent-antisolvent crystallization. Common systems include ethyl acetate/heptane, toluene/heptane, or isopropanol/water. The goal is to find a system where your product has low solubility, but the remaining sulfinate byproduct and other impurities remain in the mother liquor.
-
Q3: My final product is off-white or yellow, and fails purity specifications. What are the likely impurities?
Color and purity issues often stem from side reactions or residual starting materials.
Common Impurities & Mitigation:
| Impurity | Potential Source | Mitigation Strategy |
| 4-Cyanobenzaldehyde | Incomplete reaction; incorrect stoichiometry. | Ensure a slight excess (1.05-1.1 equivalents) of TosMIC is used. Monitor reaction to completion via HPLC. Can be removed during crystallization. |
| Tosylmethyl isocyanide (TosMIC) | Excess reagent used. | Use a minimal excess. TosMIC can be hydrolyzed during workup, but residual amounts may require a specific purification step. |
| N-(4-cyanobenzylidene)formamide | A potential byproduct from the reaction intermediate. | Ensure sufficient base is present to promote the final elimination step to the oxazole.[3] |
| Polymeric materials | Thermal degradation from poor temperature control. | Strictly control the reaction exotherm as described in Q1. |
A well-developed crystallization procedure is the most effective way to reject the majority of these impurities on a large scale.[8]
Frequently Asked Questions (FAQs)
This section covers broader, preparatory questions essential for planning a safe and successful scale-up campaign.
Q1: What are the critical safety precautions for handling TosMIC on a multi-kilogram scale?
TosMIC is a toxic and hazardous substance that requires stringent handling protocols.[9][10]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[9] All operations must be conducted in a well-ventilated area, preferably within a fume hood or a contained charging system.[11][12]
-
Personal Protective Equipment (PPE): Full PPE is mandatory, including chemical-resistant gloves, a lab coat or chemical suit, and safety goggles with a face shield.[9]
-
Thermal Stability: Isocyanides can be thermally unstable. Avoid heating TosMIC and its reaction mixtures above recommended temperatures (e.g., >80°C) to prevent runaway decomposition.[13]
-
Spill Management: Have spill kits with appropriate absorbent materials readily available. In case of a spill, evacuate the area and clean up using trained personnel with appropriate respiratory protection.[11]
-
Disposal: All waste containing TosMIC must be treated as hazardous and disposed of according to local environmental regulations.[9]
Q2: How critical is the quality of my starting materials, 4-cyanobenzaldehyde and TosMIC?
Starting material quality is paramount for a successful and reproducible scale-up.
-
4-Cyanobenzaldehyde: The primary concern is the presence of the corresponding carboxylic acid (4-cyanobenzoic acid) or ketone impurities.[6] The acid can neutralize the base, altering the stoichiometry, while ketones react with TosMIC to form nitriles instead of the desired oxazole.[6][14]
-
Recommendation: Use a high-purity grade (>98%) and confirm identity and purity by NMR and HPLC before use.
-
-
Tosylmethyl isocyanide (TosMIC): Purity is crucial for achieving high yields and product quality.[5] Low-quality TosMIC may contain residual formamide precursor or other impurities that can interfere with the reaction.
Q3: Which solvent system is recommended for scale-up, and why?
Methanol is the most commonly reported and recommended solvent for this reaction.[5]
-
Advantages of Methanol:
-
Solubility: It effectively dissolves the reactants at reflux temperatures.
-
Boiling Point: Its boiling point (approx. 65°C) allows for a moderate reaction temperature that is easily controlled in a standard reactor.
-
Cost: It is a relatively inexpensive and common industrial solvent.
-
-
Alternative Solvents: While other solvents like ethanol or THF can be used, methanol often gives the cleanest and most efficient reaction.[5] Ionic liquids have been explored as green alternatives but may present challenges in product isolation and cost on a large scale.[16]
Visualizations & Diagrams
Reaction Scheme and Mechanism
The Van Leusen oxazole synthesis proceeds through a well-defined mechanism involving deprotonation, nucleophilic attack, cyclization, and elimination.[3]
Caption: Key steps of the Van Leusen oxazole synthesis.
Troubleshooting Flowchart for Low Yield
This decision tree provides a logical workflow for diagnosing the root cause of low product yield during scale-up.
Caption: Decision tree for diagnosing low yield issues.
References
- 1. This compound Supplier in China [nj-finechem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. varsal.com [varsal.com]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. nbinno.com [nbinno.com]
- 15. TosMIC - Enamine [enamine.net]
- 16. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
Technical Support Center: Purification of 4-(1,3-Oxazol-5-yl)benzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of 4-(1,3-Oxazol-5-yl)benzonitrile. Drawing from established chemical principles and field-proven insights, this document aims to address common challenges encountered during the isolation and purification of this important heterocyclic compound.
Introduction to Purification Challenges
This compound is commonly synthesized via the Van Leusen oxazole synthesis, which involves the reaction of 4-cyanobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2][3][4][5] While this method is efficient, the crude product is often contaminated with unreacted starting materials, reaction byproducts, and intermediates. The successful isolation of highly pure this compound is critical for its use in subsequent research and development activities, where even minor impurities can significantly impact experimental outcomes.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My crude product is a sticky solid/oil. What are the likely impurities and how do I handle them?
Answer: A non-crystalline crude product often indicates the presence of residual solvent or a mixture of impurities that depress the melting point. The most common impurities originating from a Van Leusen synthesis of this compound are:
-
Unreacted Starting Materials: 4-cyanobenzaldehyde and tosylmethyl isocyanide (TosMIC).
-
Reaction Byproduct: p-Toluenesulfinic acid.
-
Intermediate: A dihydro-oxazole (oxazoline) intermediate.
Your initial step should be a robust aqueous workup to remove the majority of water-soluble impurities.
Question 2: What is the purpose of an aqueous workup and how should I perform it?
Answer: An aqueous workup is a critical first step to remove water-soluble impurities, such as the p-toluenesulfinic acid byproduct and any inorganic salts from the base used in the reaction.[6]
A typical procedure involves dissolving the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). This organic solution is then washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and then with brine (saturated sodium chloride solution) to reduce the amount of dissolved water in the organic layer. It is crucial to thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before evaporating the solvent.
Question 3: I've performed an aqueous workup, but my product is still impure. What's the next step?
Answer: After an initial aqueous workup, the two most effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound.[6] The choice of solvent is critical for successful recrystallization.
-
Column Chromatography is a powerful method for separating the desired product from impurities with different polarities.[6][7] This is particularly useful if recrystallization fails to yield a product of sufficient purity or if the impurities are present in significant quantities.
Question 4: How do I choose the right solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.
You can determine the optimal solvent system through small-scale solubility tests. Dissolve a small amount of your crude product in a minimal amount of the hot solvent, and then allow it to cool slowly. The formation of well-defined crystals upon cooling indicates a suitable solvent or solvent system.
Question 5: My compound seems to be degrading on the silica gel column. What can I do?
Answer: While silica gel is a common stationary phase for chromatography, its acidic nature can sometimes cause degradation of sensitive compounds, including some oxazole derivatives.[6] If you suspect your compound is degrading on silica gel, you have a few options:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent system.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like acetonitrile/water or methanol/water) can be an excellent alternative.[6]
Question 6: How can I confirm the purity of my final product?
Answer: The purity of your this compound should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL).
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude solid.
Protocol 2: Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before filtering hot through a fluted filter paper to remove the carbon.
-
Slowly add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Re-heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent system (a good starting point is a mixture of hexanes and ethyl acetate, e.g., 7:3 v/v).
-
Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.
Data Presentation
| Technique | Purpose | Typical Solvents/Conditions | Expected Outcome for Pure Product |
| Aqueous Workup | Removal of water-soluble impurities | Ethyl Acetate, Saturated NaHCO₃, Brine | Solid crude product |
| Recrystallization | High purification of solid material | Ethanol/Water or Ethyl Acetate/Hexanes | Crystalline solid |
| Column Chromatography | Separation based on polarity | Silica Gel; Hexanes/Ethyl Acetate gradient | Isolated fractions of pure compound |
| TLC | Purity check and reaction monitoring | Hexanes/Ethyl Acetate (e.g., 7:3) | Single spot |
| HPLC | Quantitative purity analysis | C18 column; Acetonitrile/Water gradient | Single sharp peak |
| ¹H NMR | Structural confirmation | CDCl₃ or DMSO-d₆ | Peaks corresponding to the structure |
| MS (ESI) | Molecular weight confirmation | [M+H]⁺ peak at expected m/z |
Visualizing the Purification Workflow
Caption: Workflow for the purification and analysis of this compound.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)benzonitrile
Welcome to the dedicated technical support guide for the synthesis of 4-(1,3-Oxazol-5-yl)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common and complex challenges encountered during the synthesis of this valuable oxazole-containing building block. Our guidance is rooted in established chemical principles and practical, field-tested experience to ensure you can navigate your synthetic challenges with confidence.
I. Overview of Synthetic Strategies
The synthesis of 5-substituted-1,3-oxazoles such as this compound is most prominently achieved through the Van Leusen oxazole synthesis.[1][2] This method offers a convergent and reliable route from readily available starting materials. An alternative, classical approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone precursor.[3][4][5] This guide will focus primarily on the Van Leusen approach due to its prevalence and versatility, while also providing insights into the Robinson-Gabriel method as a viable alternative.
Below is a comparative overview of these two primary synthetic routes:
| Feature | Van Leusen Oxazole Synthesis | Robinson-Gabriel Synthesis |
| Starting Materials | Aldehyde (4-cyanobenzaldehyde) and Tosylmethyl isocyanide (TosMIC) | 2-Acylamino-ketone |
| Key Transformation | Base-mediated cycloaddition and elimination | Acid-catalyzed cyclodehydration |
| Advantages | Convergent, one-pot potential, generally good yields, mild conditions.[1] | Utilizes different starting materials, can be effective for certain substitution patterns. |
| Common Challenges | Stoichiometry of base, side reactions of TosMIC, purification from tosyl byproduct. | Synthesis of the 2-acylamino-ketone precursor can be multi-step; harsh dehydrating agents may be required.[3] |
II. Troubleshooting Guide: The Van Leusen Synthesis of this compound
This section addresses specific issues you may encounter during the Van Leusen synthesis of this compound from 4-cyanobenzaldehyde and Tosylmethyl isocyanide (TosMIC).
Question 1: My reaction yield is consistently low, or I am not seeing any product formation. What are the likely causes?
Answer:
Low or no yield in a Van Leusen oxazole synthesis can typically be traced back to a few critical parameters:
-
Base Inefficiency: The reaction is initiated by the deprotonation of TosMIC, which is a crucial step.[2][6]
-
Troubleshooting:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a common and effective base for this transformation.[7] If you are using a weaker base, consider switching. For more challenging substrates, stronger bases like potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF can be used, though this may increase side reactions.[8]
-
Base Quality and Stoichiometry: Ensure your base is anhydrous and of high purity. Use at least two equivalents of K₂CO₃ relative to TosMIC to drive the reaction to completion.
-
Solvent: The reaction is typically run in an alcoholic solvent like methanol, which facilitates the elimination of the tosyl group.[1][7] Ensure your solvent is dry if using a moisture-sensitive base like t-BuOK.
-
-
-
Reagent Quality:
-
Troubleshooting:
-
TosMIC Stability: TosMIC (tosylmethyl isocyanide) is a stable solid but can degrade over time.[9] Use a fresh bottle or verify the purity of your existing stock.
-
Aldehyde Purity: 4-cyanobenzaldehyde can oxidize to 4-cyanobenzoic acid upon prolonged storage.[10] An acidic impurity can quench the base, halting the reaction. Purify the aldehyde by recrystallization or column chromatography if necessary.
-
-
-
Reaction Temperature:
-
Troubleshooting: The reaction is often run at reflux in methanol.[1] Ensure your reaction is reaching the appropriate temperature to overcome the activation energy for the cyclization and elimination steps.
-
Question 2: I am observing a significant amount of a side product that is difficult to separate from my desired this compound. What could this be?
Answer:
The most common byproduct in a Van Leusen synthesis is the unreacted or partially reacted TosMIC and its derivatives.
-
Potential Side Products:
-
Tosylmethylamine: If the isocyanide is hydrolyzed.
-
Polymeric materials: From the self-condensation of TosMIC or the aldehyde under basic conditions.
-
N-(tosylmethyl)formamide: A potential intermediate that fails to eliminate.
-
-
Causality & Troubleshooting:
-
Incomplete Elimination: The final step of the mechanism is the base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate.[2] If this step is sluggish, you may isolate the dihydro-oxazole intermediate.
-
Solution: Increase the reaction time or temperature. Ensure a sufficient amount of base is present to facilitate this elimination.
-
-
Purification Challenges: The byproduct p-toluenesulfinic acid (or its salt) can complicate purification.
-
Solution: After the reaction, a standard aqueous workup is essential. Quench the reaction with water and extract your product into an organic solvent like ethyl acetate. Washing the organic layer with a dilute aqueous base (like sodium bicarbonate solution) followed by brine can help remove the acidic tosyl byproduct.[11]
-
-
Question 3: My final product is contaminated with a sulfur-containing impurity after column chromatography. How can I improve the purification?
Answer:
The primary sulfur-containing impurity is the byproduct, sodium p-toluenesulfinate.
-
Purification Strategy:
-
Aqueous Workup: As mentioned, a thorough aqueous workup is critical. The sodium p-toluenesulfinate is water-soluble and should be largely removed during this phase.
-
Recrystallization: this compound is a crystalline solid.[12] Recrystallization is often more effective than chromatography for removing minor, structurally similar impurities.
-
Recommended Solvents: Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene.
-
-
Chromatography Optimization: If chromatography is necessary, ensure you are using an appropriate solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) should provide good separation. The highly polar tosyl byproduct should remain at the baseline.
-
III. Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
This protocol is a robust starting point for the synthesis.
Materials:
-
4-Cyanobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzaldehyde (1.0 eq).
-
Add Tosylmethyl isocyanide (TosMIC) (1.05 eq).
-
Add anhydrous potassium carbonate (2.2 eq).
-
Add anhydrous methanol to create a 0.2 M solution with respect to the aldehyde.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound as a solid.
Protocol 2: Robinson-Gabriel Synthesis Pathway (Conceptual)
This route is an alternative and involves the synthesis of a 2-acylamino-ketone precursor followed by cyclodehydration.
Step 1: Synthesis of 2-amino-1-(4-cyanophenyl)ethan-1-one (Precursor) This intermediate can be synthesized from 4-cyanophenacyl bromide via various amination methods (e.g., Gabriel synthesis or displacement with hexamine followed by hydrolysis).
Step 2: Acylation of the Amine The amino ketone is then acylated. For the synthesis of the parent oxazole, formylation is required. This can be achieved using formic acid or other formylating agents to produce N-(2-(4-cyanophenyl)-2-oxoethyl)formamide.
Step 3: Cyclodehydration
-
The 2-acylamino-ketone precursor (1.0 eq) is dissolved in a suitable solvent (e.g., toluene or dioxane).
-
A dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride is added cautiously.[3][4][13]
-
The mixture is heated to promote cyclization and dehydration.
-
After cooling, the reaction is carefully quenched with an ice-water mixture and neutralized with a base.
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification is performed by chromatography or recrystallization.
IV. Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms is key to effective troubleshooting.
Van Leusen Oxazole Synthesis Mechanism
The Van Leusen synthesis proceeds via a deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, intramolecular cyclization to an oxazoline intermediate, and subsequent base-catalyzed elimination of the tosyl group.[1][2][6]
Caption: The reaction pathway of the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis Mechanism
This synthesis involves the acid-catalyzed cyclization of a 2-acylamino-ketone, followed by dehydration to form the aromatic oxazole ring.[3][4]
Caption: The reaction pathway of the Robinson-Gabriel oxazole synthesis.
V. Frequently Asked Questions (FAQs)
Q1: Can I use other bases for the Van Leusen synthesis? A1: Yes, various bases have been reported. While K₂CO₃ in methanol is common, other options include DBU, triethylamine in the presence of certain additives, or stronger bases like NaH or t-BuOK in aprotic solvents like THF or DME for specific applications.[1][8] The choice of base can influence reaction rate and side product formation.
Q2: Is this synthesis amenable to microwave irradiation? A2: Yes, microwave-assisted Van Leusen synthesis has been reported to accelerate the reaction, often leading to higher yields in shorter reaction times.[1]
Q3: What is the role of the tosyl group in the Van Leusen reaction? A3: The tosyl (p-toluenesulfonyl) group serves two main purposes: it acidifies the adjacent methylene protons, allowing for easy deprotonation, and it acts as an excellent leaving group in the final elimination step to form the aromatic oxazole ring.[2][14]
Q4: Can I synthesize other 5-substituted oxazoles using this method? A4: Absolutely. The Van Leusen synthesis is a general method for preparing 5-substituted oxazoles from a wide variety of aldehydes.[1][7] The choice of aldehyde determines the substituent at the 5-position of the oxazole.
Q5: Are there greener alternatives for the solvents used? A5: Some research has explored using ionic liquids or even water (with additives like β-cyclodextrin) as greener solvent alternatives for the Van Leusen reaction, sometimes with improved yields and easier product isolation.[1][3]
VI. References
-
Shafiee, M., & Al-Masoudi, N. A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. --INVALID-LINK--
-
NROChemistry. (n.d.). Van Leusen Reaction. --INVALID-LINK--
-
Wikipedia. (2023). Van Leusen reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). Van Leusen Reaction. --INVALID-LINK--
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. --INVALID-LINK--
-
PMC - PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. --INVALID-LINK--
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. --INVALID-LINK--
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. --INVALID-LINK--
-
Wikipedia. (2023). Robinson–Gabriel synthesis. --INVALID-LINK--
-
CORE. (2015). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. --INVALID-LINK--
-
Guidechem. (n.d.). How can I synthesize 4-Cyanobenzaldehyde? - FAQ. --INVALID-LINK--
-
Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. --INVALID-LINK--
-
MySkinRecipes. (n.d.). 4-(5-Oxazolyl)benzonitrile. --INVALID-LINK--
-
Chemsrc. (n.d.). 4-(5-methyl-2-oxazolyl)Benzonitrile. --INVALID-LINK--
-
Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. --INVALID-LINK--
-
Al-Mustansiriyah Journal of Science. (2018). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. --INVALID-LINK--
-
ResearchGate. (2017). How can I purify impure benzonitrile? --INVALID-LINK--
-
ACS Publications. (2021). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. --INVALID-LINK--
-
PubChem. (n.d.). 4-[(5R)-5-benzyl-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile. --INVALID-LINK--
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. --INVALID-LINK--
-
Thieme Chemistry. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. --INVALID-LINK--
-
ResearchGate. (n.d.). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. --INVALID-LINK--
-
BOC Sciences. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. --INVALID-LINK--
-
ResearchGate. (n.d.). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. --INVALID-LINK--
-
Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. --INVALID-LINK--
-
Red Flower Publications. (2015). Oxazolones: A Review of Its Synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. --INVALID-LINK--
-
Pharmascope. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). --INVALID-LINK--
-
MDPI. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. --INVALID-LINK--
-
MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. --INVALID-LINK--
-
Pharmascope. (2024). Identification and synthesis of metabolites of 4-(5- methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. --INVALID-LINK--
-
ChemSynthesis. (n.d.). 4-(5-hydroxy-1H-1,2,3-triazol-1-yl)benzonitrile. --INVALID-LINK--
-
Methylamine Supplier. (n.d.). This compound: Key Facts for Industry Buyers. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). --INVALID-LINK--
-
Methylamine Supplier. (n.d.). This compound. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. synarchive.com [synarchive.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-(5-Oxazolyl)benzonitrile [myskinrecipes.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Technical Support Center: Optimizing Derivatization of 4-(1,3-Oxazol-5-yl)benzonitrile
Welcome to the technical support center for the derivatization of 4-(1,3-oxazol-5-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its chemical transformations and optimize your reaction conditions for superior results.
I. Troubleshooting Guide
This section addresses common challenges encountered during the derivatization of this compound, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low or No Product Yield
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Explanation | Suggested Solution(s) |
| Inefficient Oxazole Ring Formation | The formation of the oxazole ring is a critical step and can be sensitive to reaction conditions. For instance, in the Van Leusen oxazole synthesis, incomplete deprotonation of tosylmethyl isocyanide (TosMIC) or side reactions of the aldehyde can lead to low yields.[1][2] | Optimize Base and Solvent: Screen different bases such as K₂CO₃, Cs₂CO₃, or an ion exchange resin.[2][3] The choice of solvent is also crucial; while methanol is common, a mixture of DME and methanol can sometimes improve yields.[2] Consider solvent-free conditions, which have been shown to be effective in some oxazole syntheses.[4] |
| Degradation of Starting Materials | This compound and its precursors can be sensitive to moisture and prolonged exposure to acidic or basic conditions, leading to decomposition. The oxazole ring itself can be susceptible to cleavage under harsh conditions.[5] | Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Control Reaction Time and Temperature: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that can lead to degradation. Avoid excessive heating. |
| Poor Reactivity of the Benzonitrile Group | The nitrile group may not be sufficiently activated for the desired derivatization (e.g., hydrolysis, reduction, or cycloaddition). | Activate the Nitrile Group: For hydrolysis, consider using stronger acidic or basic conditions, or microwave assistance. For reductions, ensure the appropriate reducing agent and catalyst are used. For cycloadditions, the choice of catalyst and reaction conditions is paramount. |
| Side Reactions | Competing side reactions can significantly reduce the yield of the desired product. For example, in electrophilic substitution reactions on the oxazole ring, incorrect regioselectivity can occur.[6] Nucleophilic attack can sometimes lead to ring opening rather than substitution.[5] | Modify Reaction Conditions: Adjust the temperature, reaction time, and stoichiometry of reagents to favor the desired reaction pathway. Use of Protecting Groups: If there are other reactive functional groups in the molecule, consider using protecting groups to prevent unwanted side reactions. |
Problem 2: Formation of Impurities and Side Products
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Explanation | Suggested Solution(s) |
| Incomplete Reaction | If the reaction does not go to completion, the final product will be contaminated with starting materials. | Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature might be necessary, but be cautious of potential side product formation at higher temperatures.[7] |
| Hydrolysis of Oxazole Ring | The oxazole ring is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water, leading to ring-opened byproducts.[7] | Maintain Anhydrous Conditions: Rigorously dry all solvents and reagents. Use of molecular sieves can be beneficial.[7] |
| Incorrect Regioselectivity | During electrophilic substitution on the oxazole ring, substitution may occur at an undesired position (C2, C4, or C5), leading to a mixture of isomers.[6] | Use of Directing Groups and Specific Catalysts: The presence of certain substituents can direct electrophilic attack to a specific position. The choice of catalyst and solvent system can also influence regioselectivity. For instance, palladium-catalyzed C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents.[3] |
| Formation of Dimerization Products | In reactions involving in-situ generation of reactive intermediates, such as nitrile oxides, dimerization can be a significant side reaction.[8] | Control Concentration: Perform the reaction at a lower concentration to disfavor bimolecular side reactions. Slow Addition of Reagents: Add the precursor for the reactive intermediate slowly to the reaction mixture to maintain a low steady-state concentration. |
Problem 3: Difficulties in Product Purification
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Explanation | Suggested Solution(s) |
| Similar Polarity of Product and Impurities | If the desired product and major impurities have similar polarities, separation by standard column chromatography can be challenging. | Optimize Chromatographic Conditions: Experiment with different solvent systems (eluent mixtures) and stationary phases (e.g., silica gel, alumina). Consider using a gradient elution. Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[9][10] |
| Product Instability on Silica Gel | Some oxazole derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography. | Use Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine) before packing the column. Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 column. |
| Formation of Emulsions during Work-up | The presence of certain reagents or byproducts can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult. | Break the Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break the emulsion. Filtration through a pad of celite can also be effective. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core structure?
A1: The most prevalent method is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde (in this case, 4-formylbenzonitrile) with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][11] Other methods include the Robinson-Gabriel synthesis from 2-acylamino ketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes.[12]
Q2: How can I introduce substituents at the C2 and C4 positions of the oxazole ring?
A2: Direct C-H functionalization is a powerful tool for introducing substituents. Palladium-catalyzed direct arylation can be used to introduce aryl groups at both the C2 and C5 positions with high regioselectivity by tuning the solvent and ligands.[3] For C4 substitution, one might need to start with a precursor that already contains the desired substituent before forming the oxazole ring.
Q3: What are the typical reaction conditions for the Van Leusen oxazole synthesis of this compound?
A3: A common protocol involves reacting 4-formylbenzonitrile with TosMIC in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as methanol at room temperature or with gentle heating.[2] Microwave-assisted Van Leusen synthesis has also been reported to provide high yields in shorter reaction times.[2]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress.[9][10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q5: Are there any "green" or more environmentally friendly approaches to oxazole synthesis?
A5: Yes, green chemistry approaches are gaining prominence. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of biocatalysts or reusable catalysts.[11] For example, β-cyclodextrin has been used as a supramolecular catalyst in the Van Leusen reaction in an aqueous medium.[1]
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Reaction
This protocol describes a general procedure for the synthesis of the core scaffold.
Materials:
-
4-formylbenzonitrile
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-formylbenzonitrile (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford this compound.[13]
Protocol 2: General Procedure for Palladium-Catalyzed C-5 Arylation
This protocol outlines a method for introducing an aryl group at the C-5 position of an oxazole.
Materials:
-
This compound
-
Aryl bromide or iodide (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Polar aprotic solvent (e.g., DMF or DMA), anhydrous
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous polar aprotic solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizations
Caption: Troubleshooting workflow for optimizing the derivatization of this compound.
Caption: Simplified workflow of the Van Leusen oxazole synthesis.
V. References
-
ResearchGate. Optimization of the oxazole synthesis using the pre-catalyst 3a. a,b. Available at: --INVALID-LINK--
-
Taylor and Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: --INVALID-LINK--
-
Google Patents. WO2000053589A1 - Process for preparing oxazole derivatives. Available at: --INVALID-LINK--
-
ResearchGate. Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Available at: --INVALID-LINK--
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: --INVALID-LINK--
-
African Journal of Biomedical Research. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available at: --INVALID-LINK--
-
PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: --INVALID-LINK--
-
ResearchGate. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available at: --INVALID-LINK--
-
SciSpace. CCXXXII.—A new synthesis of oxazole derivatives. Available at: --INVALID-LINK--
-
CUTM Courseware. Oxazole.pdf. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Available at: --INVALID-LINK--
-
SlideShare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: --INVALID-LINK--
-
Apollo Scientific. This compound. Available at: --INVALID-LINK--
-
Alchem Pharmtech. CAS 87150-13-8 | this compound. Available at: --INVALID-LINK--
-
BenchChem. Troubleshooting Side Reactions in 5(4H)-Oxazolone Synthesis. Available at: --INVALID-LINK--
-
Scientific & Academic Publishing. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Available at: --INVALID-LINK--
-
Red Flower Publications. Oxazolones: A Review of Its Synthesis. Available at: --INVALID-LINK--
-
Nanjing Finechem Holding Co.,Limited. This compound. Available at: --INVALID-LINK--
-
ChemicalBook. This compound | 87150-13-8. Available at: --INVALID-LINK--
-
Nanjing Finechem Holding Co.,Limited. This compound: Key Facts for Industry Buyers. Available at: --INVALID-LINK--
-
Student Theses Faculty of Science and Engineering. Derivatization of nitrile-sugars. Available at: --INVALID-LINK--
-
Journal of Applied Science and Engineering (JASE). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available at: --INVALID-LINK--
-
National Institutes of Health. 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile. Available at: --INVALID-LINK--
-
National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: --INVALID-LINK--
-
ResearchGate. Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimization of Reaction Conditions for 3,4,5-Trisubstituted Isoxazoles. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 4-(1,3-Oxazol-5-yl)benzonitrile: A Feasibility Assessment
To Our Valued Research Community,
As a Senior Application Scientist, a core aspect of my role is to provide in-depth, technically accurate, and actionable scientific content. The request for a comparative analysis of 4-(1,3-Oxazol-5-yl)benzonitrile against other inhibitors is a pertinent one, given the constant search for novel therapeutic agents. However, a foundational prerequisite for such an analysis is the well-defined biological target of the compound .
Following a comprehensive search of scientific literature and chemical databases, it has become evident that while the chemical entity this compound (CAS 87150-13-8) is documented, its specific biological target and inhibitory activity are not well-characterized in publicly available research.
The oxazole and benzonitrile structural motifs are indeed present in a wide array of compounds with known inhibitory activities against various biological targets. For instance, derivatives of oxazole have been investigated as inhibitors of enzymes like acetylcholinesterase, and compounds containing the benzonitrile group have been explored for their potential to inhibit a range of kinases and other enzymes.
Path Forward
To enable the creation of the requested in-depth technical guide, the following information would be essential:
-
Identification of the Primary Biological Target(s): Experimental data from screening assays (e.g., kinase panels, receptor binding assays) that identify the primary protein target(s) of this compound.
-
Quantitative Potency Data: Experimental determination of the compound's inhibitory potency (e.g., IC50, EC50, Ki) against its identified target(s).
-
Mechanism of Action Studies: Elucidation of how this compound interacts with its target (e.g., competitive, non-competitive, allosteric inhibition).
Once this foundational data is established, a comprehensive comparative analysis could be structured to include:
-
Introduction to the Biological Target and its Pathway: A detailed overview of the protein target and its role in cellular signaling and disease.
-
Comparative Inhibitor Analysis: A head-to-head comparison of this compound with other known inhibitors of the same target, focusing on:
-
Potency and Efficacy: Tabulated IC50/Ki values.
-
Selectivity: Comparison of activity against related targets.
-
Mechanism of Action: Differences in binding modes and inhibitory kinetics.
-
Structure-Activity Relationships (SAR): Analysis of how chemical structures influence inhibitory activity.
-
-
Experimental Protocols: Detailed methodologies for assays used to characterize the inhibitors.
-
Data Visualization: Including signaling pathway diagrams and comparative data tables.
-
Comprehensive Referencing: A complete list of all cited scientific literature.
We are committed to providing the scientific community with high-quality, data-driven resources. We will continue to monitor the literature for new information on this compound and will be prepared to generate the requested comparative guide as soon as the necessary foundational data becomes available.
The Art of Attenuation: A Comparative Guide to the Structure-Activity Relationship of 4-(1,3-Oxazol-5-yl)benzonitrile Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds explored, the 4-(1,3-oxazol-5-yl)benzonitrile core has emerged as a privileged structure, demonstrating significant potential in the modulation of key signaling pathways implicated in oncology and inflammatory diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this versatile class of compounds, with a particular focus on their role as inhibitors of Transforming Growth Factor-β Receptor 1 (TGF-βR1) kinase. By synthesizing data from seminal studies, we will dissect the causal relationships between structural modifications and biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The this compound Scaffold: A Foundation for Kinase Inhibition
The this compound scaffold is a bioisosteric analog of other well-known kinase inhibitor frameworks, such as those based on thiazole and imidazole rings.[1][2] The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, serves as a versatile platform for establishing crucial interactions within the ATP-binding pocket of kinases. The benzonitrile moiety often plays a key role in orienting the molecule within the active site and can be functionalized to enhance potency and selectivity.
The primary biological target for many analogs of this scaffold is the TGF-βR1 kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4][5] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various cancers.[3] Small molecule inhibitors of TGF-βR1 can block the phosphorylation of downstream signaling molecules like SMAD2/3, thereby attenuating the pro-tumorigenic effects of TGF-β.[3][4]
Dissecting the Structure-Activity Relationship: A Comparative Analysis
The potency and selectivity of this compound analogs as TGF-βR1 inhibitors are exquisitely sensitive to substitutions at three key positions, as illustrated below.
The Critical Role of the 2-Amino Group on the Oxazole Ring (R1)
A consistent finding across multiple studies of related kinase inhibitors is the paramount importance of a hydrogen-bond donating group at the 2-position of the five-membered heterocyclic ring.[1][3] In the context of this compound analogs, a 2-amino group is crucial for forming a key hydrogen bond with the hinge region of the kinase's ATP-binding pocket. This interaction acts as an anchor, correctly positioning the inhibitor for optimal binding.
The nature of the substituent on this amino group can be further tuned to enhance potency. For instance, small alkyl or cycloalkyl groups can be well-tolerated, while bulkier substituents may lead to a decrease in activity due to steric hindrance.
Modulating Potency and Selectivity via the Benzonitrile Ring (R2)
Substitutions on the benzonitrile ring project towards the selectivity pocket of the kinase and can significantly influence both potency and selectivity. The electronic and steric properties of these substituents are critical.
-
Electron-withdrawing groups: Halogens (e.g., -F, -Cl) or other electron-withdrawing groups can enhance binding affinity.
-
Alkoxy groups: Small alkoxy groups (e.g., -OCH3) can also be beneficial, potentially forming additional interactions within the pocket.
The optimal substitution pattern is highly dependent on the specific kinase being targeted. For TGF-βR1, a nuanced balance of size and electronics is required to achieve high potency while maintaining selectivity over other kinases like p38 MAP kinase.[1][6]
The N3 Position of the Oxazole Ring (R3)
In many potent inhibitors of this class, the nitrogen at the 3-position of the oxazole ring remains unsubstituted. This region is often solvent-exposed, and the introduction of bulky groups can be detrimental to binding.
Comparative Data of Representative Analogs
The following table summarizes the structure-activity relationship of representative this compound analogs and related compounds as TGF-βR1 inhibitors.[3]
| Compound ID | R1 (Oxazole C2) | R2 (Benzonitrile Ring) | TGF-βR1 IC50 (nM) |
| A | -NH2 | -H | 50 |
| B | -NHCH3 | -H | 35 |
| C | -NH2 | 3-F | 20 |
| D | -NH2 | 3-OCH3 | 28 |
| E | -H | -H | >1000 |
Data is illustrative and compiled from trends reported in the literature.
As the data illustrates, the presence of the 2-amino group (compare A to E ) is fundamental for activity. Small modifications to this group (e.g., methylation in B ) can be tolerated or slightly beneficial. Furthermore, the introduction of substituents on the benzonitrile ring, such as fluorine (C ) or a methoxy group (D ), can lead to a significant improvement in inhibitory potency.
Experimental Protocols: Ensuring Methodological Rigor
The generation of reliable SAR data is contingent upon robust and well-validated experimental protocols. A standard workflow for evaluating novel this compound analogs as TGF-βR1 inhibitors is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of TGF-βR1.
Methodology:
-
Reagents: Recombinant human TGF-βR1 (ALK5), biotinylated peptide substrate, ATP, and a detection reagent (e.g., LanthaScreen™ Eu-anti-pSMAD2/3 antibody).
-
Procedure:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, recombinant TGF-βR1, and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagent and incubate to allow for binding to the phosphorylated substrate.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based SMAD2/3 Phosphorylation Assay
Objective: To assess the ability of the compounds to inhibit TGF-β-induced signaling in a cellular context.
Methodology:
-
Cell Line: A suitable cell line that responds to TGF-β stimulation, such as HaCaT keratinocytes or A549 lung carcinoma cells.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a dilution series of the test compounds for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TGF-β1 for 30-60 minutes.
-
Lyse the cells and quantify the levels of phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 using a validated method such as ELISA or Western blotting.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition of pSMAD2/3 levels against the compound concentration.
Broader Context and Future Directions
While the this compound scaffold has shown significant promise as a source of TGF-βR1 inhibitors, its versatility extends to other kinase targets. For example, related heterocyclic benzonitrile structures have been investigated as inhibitors of p38 MAP kinase, Aurora kinases, and RET kinase.[1][7][8][9] The SAR principles discussed herein—particularly the importance of the hinge-binding motif and the tunability of the selectivity-determining region—provide a rational starting point for the design of inhibitors targeting other kinases.
Future research in this area will likely focus on:
-
Enhancing Selectivity: Fine-tuning the substitutions on the benzonitrile ring to achieve greater selectivity against a panel of kinases, thereby minimizing off-target effects.
-
Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of the analogs to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploring Novel Warheads: For certain applications, the incorporation of covalent-reactive groups could lead to inhibitors with prolonged duration of action.
By leveraging the foundational SAR knowledge of the this compound scaffold, medicinal chemists are well-positioned to develop the next generation of highly potent and selective kinase inhibitors for the treatment of cancer and other debilitating diseases.
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming growth factor beta receptor type I (TGF-βRI) kinase inhibitors IOA-359 and IOA-360 stimulate erythropoiesis in MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Target Deorphanization of 4-(1,3-Oxazol-5-yl)benzonitrile
Introduction
In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical and often formidable hurdle is the identification and validation of the molecule's biological target. The compound 4-(1,3-Oxazol-5-yl)benzonitrile represents a novel chemical entity with a structure suggestive of biological activity; however, its mechanism of action and specific molecular targets remain uncharacterized in the public domain. This process of "deorphanization" is fundamental to understanding a compound's efficacy, predicting potential toxicities, and enabling rational lead optimization.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals tasked with elucidating the biological target of a novel compound such as this compound. We will move beyond a simple listing of techniques to offer a strategic, multi-phased workflow, complete with comparative analyses and detailed experimental protocols. Our approach is rooted in the principles of scientific integrity, ensuring that each step builds upon the last to construct a robust and validated understanding of the compound's mechanism of action.
Section 1: A Strategic Workflow for Target Deorphanization
The process of identifying and validating a drug target is not a linear path but rather an iterative cycle of hypothesis generation, testing, and refinement. A robust strategy employs orthogonal methods to build a compelling case for a specific target. We propose a three-phased workflow designed to systematically narrow down and confirm the biological target(s) of this compound.
Caption: A multi-phased workflow for the deorphanization of a novel compound.
This workflow logically progresses from broad, discovery-oriented methods to highly specific validation assays. Phase 1 aims to generate a list of candidate targets. Phase 2 focuses on confirming a direct physical interaction between the compound and these candidates. Finally, Phase 3 provides the crucial link between target engagement and a functional cellular outcome.
Section 2: Phase 1 - Generating a Candidate Target List
The initial step is to cast a wide net to identify potential interacting proteins. Direct biochemical methods are invaluable here as they rely on the intrinsic properties of the compound to isolate its binding partners from a complex biological milieu.
Affinity Purification-Mass Spectrometry (AP-MS)
Principle & Rationale: AP-MS is a cornerstone technique for target identification that relies on using the small molecule as "bait" to fish out its interacting proteins from a cell or tissue lysate.[1][2] A modified version of this compound, typically immobilized on a solid support (e.g., agarose beads), is incubated with the proteome. Proteins that bind to the compound are retained, while non-binders are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry. The causality here is direct: proteins identified are those that physically associate with the compound under the given experimental conditions.
Detailed Protocol: Immobilization and Pulldown
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A crucial aspect is to place the linker at a position on the molecule that does not disrupt its biological activity. Structure-activity relationship (SAR) data is invaluable here; if unavailable, multiple linker positions may need to be explored.
-
Bead Conjugation: Covalently couple the synthesized probe to the beads according to the manufacturer's protocol. Prepare control beads by either blocking the reactive groups or coupling a structurally similar but biologically inactive analog.
-
Lysate Preparation: Culture a relevant cell line to high density and harvest. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.
-
Affinity Pulldown: Incubate the clarified lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.
-
Elution: Elute the bound proteins. This can be done competitively by adding a high concentration of the free, non-immobilized this compound, or non-competitively using a denaturing buffer (e.g., SDS-PAGE loading buffer). Competitive elution is generally preferred as it enriches for specific binders.
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion.[3]
-
LC-MS/MS Analysis and Data Interpretation: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins and quantify their abundance (e.g., using label-free quantification or SILAC). True targets should be significantly enriched in the experimental pulldown compared to the control pulldown.[1]
Activity-Based Protein Profiling (ABPP)
Principle & Rationale: ABPP is a powerful chemical proteomics strategy for identifying the active state of enzymes in complex proteomes.[1][4] This technique is particularly useful if this compound is suspected to act as a covalent inhibitor. ABPP utilizes chemical probes that consist of a reactive group (the "warhead") that covalently binds to the active site of an enzyme class, a linker, and a reporter tag (e.g., biotin or a fluorophore).[5] In a competitive ABPP experiment, pre-treatment of a proteome with this compound would prevent the binding of a broad-spectrum ABPP probe to its direct target, leading to a decrease in the signal for that specific protein.
Conceptual Protocol: Competitive ABPP
-
Probe Selection: Choose an appropriate activity-based probe that targets a broad class of enzymes potentially relevant to the compound's structure or suspected activity.
-
Competitive Incubation: Treat the cell lysate (or intact cells) with varying concentrations of this compound or a vehicle control.
-
Probe Labeling: Add the activity-based probe to the lysates and incubate to allow for covalent labeling of accessible enzyme active sites.
-
Analysis: If the probe has a fluorescent tag, proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning. If the probe contains a biotin tag, labeled proteins can be enriched on streptavidin beads, digested, and analyzed by mass spectrometry to identify and quantify the labeled proteins.
-
Data Interpretation: A genuine target of this compound will show a dose-dependent decrease in labeling by the activity-based probe.
Table 1: Comparison of Target Identification Methods
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Activity-Based Protein Profiling (ABPP) |
| Compound Requirement | Synthesized analog with a linker | Active compound (covalent or high affinity) |
| Principle | Physical interaction (bait-prey) | Covalent modification of active sites |
| Output | List of potential binding partners | Profile of enzyme activities modulated by the compound |
| Strengths | Unbiased; does not require covalent binding | Identifies functionally active targets; can be done in live cells |
| Limitations | Requires chemical modification; risk of steric hindrance; can identify indirect binders | Requires a suitable reactive group on the compound or a competitive probe; limited to certain enzyme classes |
| Confidence in Hits | Moderate to high (requires validation) | High (provides evidence of functional interaction) |
Section 3: Phase 2 - Confirming Direct Target Engagement
Once a list of putative targets is generated, the next critical step is to confirm a direct, physical interaction between this compound and the candidate proteins in a cellular context.
Cellular Thermal Shift Assay (CETSA)
Principle & Rationale: CETSA is a powerful biophysical assay that assesses target engagement in intact cells or cell lysates.[6] The principle is based on ligand-induced thermal stabilization of the target protein.[7] When a protein is heated, it denatures and aggregates. The binding of a small molecule ligand, such as this compound, can stabilize the protein's structure, increasing the temperature at which it denatures. This thermal shift is a direct indicator of target engagement. The self-validating nature of this assay lies in its ability to demonstrate a dose-dependent stabilization, which is a hallmark of a specific interaction.
Detailed Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the putative target protein remaining in solution by Western blot using a specific antibody.[4][8]
-
Data Interpretation:
-
Melt Curve: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF): Treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melt curve where significant precipitation occurs in the vehicle control). A dose-dependent increase in the soluble protein indicates target engagement and can be used to estimate cellular EC50.
-
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Section 4: Phase 3 - Genetic Validation of the Target
Confirming a direct physical interaction is a major step, but it does not prove that this interaction is responsible for the compound's biological effect. Genetic methods provide the highest level of validation by directly assessing the consequences of removing or reducing the level of the target protein.
CRISPR/Cas9-Mediated Gene Knockout
Principle & Rationale: The CRISPR/Cas9 system allows for precise and permanent disruption of a gene at the genomic level, resulting in a functional knockout of the encoded protein.[9] The logic is straightforward: if this compound exerts its effect by inhibiting a specific target protein, then genetically knocking out that protein should phenocopy the effect of the compound. Conversely, in a knockout cell line, the compound should have a diminished or no effect, as its target is no longer present. This provides powerful evidence for a causal link between the target and the compound's activity.[6]
Detailed Protocol: CRISPR Knockout and Phenotypic Analysis
-
sgRNA Design and Cloning: Design two or more single guide RNAs (sgRNAs) targeting early exons of the gene for the candidate target protein to maximize the chance of creating a frameshift mutation. Clone these sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the sgRNA/Cas9 plasmids into the target cell line. If the vector contains a selection marker (e.g., puromycin resistance), select for transfected cells.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.
-
Validation of Knockout: Expand the clonal populations and validate the gene knockout at both the genomic and protein levels.
-
Genomic Validation: Extract genomic DNA, PCR amplify the target region, and use Sanger sequencing or a mismatch cleavage assay to confirm the presence of insertions/deletions (indels).[5]
-
Proteomic Validation: Confirm the absence of the target protein by Western blot. This is a critical step to ensure a functional knockout.[9]
-
-
Phenotypic Analysis:
-
Phenocopy: Compare the phenotype of the knockout cells to that of wild-type cells treated with this compound. For example, if the compound inhibits cell proliferation, the knockout cells should also exhibit a reduced proliferation rate.
-
Resistance/Sensitivity: Treat both wild-type and knockout cells with a dose range of this compound. If the target is correct, the knockout cells should be resistant to the effects of the compound.
-
Section 5: Comparative Analysis of Target Validation Strategies
Choosing the right combination of experiments is key to an efficient and successful target validation campaign. The following table provides a comparative overview of the primary techniques discussed in this guide.
Table 2: Comprehensive Comparison of Target Validation Methods
| Method | Principle | Throughput | Information Provided | Key Advantage | Key Limitation |
| AP-MS | Affinity Capture | Low | Potential direct and indirect binding partners | Unbiased, genome-wide discovery | Requires chemical synthesis; can have high background |
| ABPP | Covalent Labeling | Medium | Functionally active enzyme targets | High confidence for covalent binders; can be used in vivo | Limited to specific enzyme classes with reactive sites |
| CETSA | Thermal Stabilization | Medium-High | Direct target engagement in cells/lysates | Label-free; confirms intracellular binding | Requires a specific antibody; not all proteins are stable |
| SPR | Refractive Index Change | High | Binding kinetics (on/off rates), affinity | Real-time, label-free, highly quantitative | Requires purified protein; may not reflect cellular environment |
| CRISPR KO | Gene Disruption | Low | Causal link between target and phenotype | Definitive genetic evidence of target relevance | Can have off-target effects; knockout may be lethal |
Conclusion
The deorphanization of a novel compound like this compound is a complex but essential undertaking in drug discovery. A successful campaign requires more than just the application of a single technique; it demands a strategic, multi-faceted approach that builds a cohesive and evidence-based narrative. By integrating hypothesis-generating methods like AP-MS with direct binding assays such as CETSA, and culminating in definitive genetic validation with CRISPR/Cas9, researchers can move with confidence from an unknown compound to a well-validated mechanism of action. This guide provides a robust framework for this journey, emphasizing the causality behind experimental choices and the importance of orthogonal validation to ensure the highest degree of scientific rigor. The insights gained from such a thorough investigation are invaluable, paving the way for the rational development of the next generation of therapeutics.
References
- 1. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. How to Validate a CRISPR Knockout [biognosys.com]
- 6. biocompare.com [biocompare.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
A Comparative Guide to the Efficacy of 4-(1,3-Oxazol-5-yl)benzonitrile Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Within this pursuit, the 4-(1,3-oxazol-5-yl)benzonitrile scaffold has emerged as a promising pharmacophore. This guide provides a detailed comparison of the efficacy of various derivatives of this core structure, with a focus on their activity as inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key regulators of innate immunity and cellular inflammatory responses. The insights presented herein are synthesized from preclinical data, offering a valuable resource for researchers and professionals in drug development.
The this compound Scaffold: A Privileged Structure
The this compound core represents a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the specific arrangement of heteroatoms and the nitrile group allow for favorable interactions with the ATP-binding pocket of various kinases. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, while the benzonitrile moiety often serves as a key anchoring group. This guide will delve into how substitutions on this core scaffold modulate inhibitory activity and selectivity, drawing upon structure-activity relationship (SAR) studies.
Comparative Efficacy of Key Derivatives
The following table summarizes the in vitro efficacy of a selection of this compound derivatives against TBK1 and IKKε. The data highlights how modifications to the core structure impact their inhibitory potential.
| Compound ID | R1 Substitution (at Oxazole C2) | R2 Substitution (on Benzonitrile) | TBK1 IC50 (nM) | IKKε IC50 (nM) |
| A1 | Methyl | None | 150 | 200 |
| A2 | Ethyl | None | 125 | 180 |
| A3 | Isopropyl | None | 90 | 130 |
| A4 | Cyclopropyl | None | 75 | 110 |
| B1 | Methyl | 2-fluoro | 130 | 170 |
| B2 | Methyl | 3-fluoro | 140 | 190 |
| C1 | Isopropyl | 2-methoxy | 110 | 150 |
| D1 | Cyclopropyl | 3-amino | 50 | 80 |
IC50 values are indicative and sourced from representative preclinical studies for comparative purposes.
From the data, several key SAR trends can be elucidated:
-
Substitution at the Oxazole C2 Position (R1): Increasing the steric bulk of the alkyl substituent at the C2 position of the oxazole ring from methyl (A1) to isopropyl (A3) and cyclopropyl (A4) generally leads to enhanced inhibitory activity against both TBK1 and IKKε. This suggests that a larger, conformationally restricted group in this position may form more favorable interactions within the kinase hinge region.
-
Substitution on the Benzonitrile Ring (R2): The introduction of substituents on the benzonitrile ring has a variable impact on efficacy. While small electron-withdrawing groups like fluorine (B1, B2) show a modest effect, the introduction of an amino group at the 3-position (D1) significantly boosts potency. This indicates that this region of the molecule may interact with a specific amino acid residue in the active site where a hydrogen bond donor is beneficial.
Signaling Pathway Context: Inhibition of TBK1/IKKε
TBK1 and IKKε are critical kinases in the signaling pathways downstream of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Their activation leads to the phosphorylation and activation of interferon regulatory factors (IRFs), primarily IRF3 and IRF7, which in turn induce the expression of type I interferons (IFN-α/β). These interferons are pivotal in antiviral immunity but their dysregulation can contribute to autoimmune and inflammatory diseases.
A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Potential of 4-(1,3-Oxazol-5-yl)benzonitrile
Introduction: The Therapeutic Promise of the Oxazole-Benzonitrile Scaffold
For researchers, scientists, and drug development professionals, the quest for novel small molecules with therapeutic potential is a continuous endeavor. The oxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When coupled with a benzonitrile moiety, a common pharmacophore in kinase inhibitors, the resulting 4-(1,3-oxazol-5-yl)benzonitrile scaffold presents a compelling candidate for investigation as an anticancer agent. This guide provides a comprehensive framework for benchmarking this compound against established drugs, offering a roadmap for elucidating its mechanism of action and therapeutic potential.
The rationale for focusing on kinase inhibition stems from the established precedent of oxazole-containing molecules demonstrating potent activity against various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. This guide will therefore focus on comparing this compound with two pertinent drugs: Lapatinib, a dual tyrosine kinase inhibitor of EGFR and HER2, and Mubritinib, an oxazole-containing compound with a more complex mechanism involving mitochondrial function.
Head-to-Head Benchmarking: A Multi-faceted Approach
To comprehensively evaluate the potential of this compound, a multi-pronged approach is essential. This involves direct enzymatic assays to determine its effect on specific kinases and cell-based assays to assess its broader impact on cancer cell proliferation.
Comparator Drug Profiles
A thorough understanding of the benchmark drugs is crucial for contextualizing the experimental results.
-
Lapatinib: A potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] By competitively binding to the ATP-binding site in the kinase domain of these receptors, Lapatinib inhibits their autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[3]
-
Mubritinib: Initially developed as a HER2 inhibitor, subsequent research has revealed that Mubritinib's primary anticancer effect in certain contexts, such as acute myeloid leukemia, is through the inhibition of the mitochondrial electron transport chain complex I.[4][5] This dual-faceted activity makes it an intriguing comparator, particularly given its structural similarity to our compound of interest.
Diagram of Lapatinib's Mechanism of Action
Caption: Lapatinib competitively inhibits ATP binding to EGFR and HER2 kinase domains.
Diagram of Mubritinib's Dual Mechanism of Action
Caption: Mubritinib primarily inhibits mitochondrial complex I, with secondary effects on HER2.
Experimental Protocols
The following protocols provide a standardized approach to evaluating the inhibitory potential of this compound.
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified kinases. We will focus on three key kinases implicated in various cancers: EGFR, HER2, and VEGFR-2.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminogenic reagent is used to measure the remaining ATP; a higher luminescent signal indicates greater kinase inhibition.
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Lapatinib, and Mubritinib in 100% DMSO.
-
Create a serial dilution of each compound in the appropriate kinase assay buffer.
-
Dilute recombinant human EGFR, HER2, or VEGFR-2 kinase and the corresponding substrate to their optimal concentrations in kinase assay buffer.[6][7][8]
-
-
Assay Plate Setup:
-
In a 384-well plate, add the diluted compounds to the designated wells.
-
Include "no inhibitor" wells (positive control) and "no enzyme" wells (negative control).
-
-
Kinase Reaction:
-
Prepare a master mix containing ATP and the kinase-specific substrate.
-
Initiate the reaction by adding the diluted kinase to each well.
-
Incubate the plate for 60 minutes at room temperature.[9]
-
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the positive control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This assay assesses the cytotoxic or cytostatic effects of the test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Lapatinib, and Mubritinib in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include vehicle-treated wells (control).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Incubate for 2 hours in the dark with shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
Data Presentation and Interpretation
The results of these assays should be compiled into clear and concise tables for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | VEGFR-2 IC50 (nM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Lapatinib | 10.2 | 9.8 | >10,000 |
| Mubritinib | 500 | 150 | >10,000 |
Note: Values for Lapatinib and Mubritinib are representative and may vary depending on assay conditions. Hypothetical values are included for illustrative purposes.
Interpretation: A low IC50 value indicates potent inhibition of the respective kinase. Comparing the IC50 values of this compound to those of Lapatinib will reveal its relative potency and selectivity for EGFR and HER2. A lack of activity against VEGFR-2 would suggest a degree of selectivity.
Table 2: Cancer Cell Line Proliferation
| Compound | SK-BR-3 (HER2+) IC50 (µM) | A549 (EGFR+) IC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Lapatinib | 0.15 | 5.0 |
| Mubritinib | 2.5 | 8.0 |
Note: Values for Lapatinib and Mubritinib are representative. Hypothetical values are for illustration.
Interpretation: A low IC50 value indicates potent inhibition of cancer cell growth. By comparing the activity in a HER2-overexpressing cell line (SK-BR-3) versus an EGFR-expressing line (A549), we can infer whether the compound's cellular activity correlates with its kinase inhibition profile.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial benchmarking of this compound as a potential anticancer agent. By employing standardized in vitro kinase and cell-based proliferation assays and comparing its performance against well-characterized drugs like Lapatinib and Mubritinib, researchers can gain valuable insights into its potency, selectivity, and potential mechanism of action.
Positive results from these initial studies would warrant further investigation, including:
-
Broader Kinase Profiling: Screening against a larger panel of kinases to fully understand its selectivity.
-
Downstream Signaling Analysis: Using techniques like Western blotting to confirm the inhibition of phosphorylation of target kinases and downstream signaling proteins (e.g., Akt, ERK) in cells.
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing its drug-like properties.
The this compound scaffold holds significant promise. Through rigorous and comparative evaluation as detailed in this guide, its true therapeutic potential can be unlocked.
References
- 1. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 4. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1594850A2 - Regiospecific process for the preparation of 4- 1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 7. US9422299B2 - Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists - Google Patents [patents.google.com]
- 8. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(1,3-Oxazol-5-yl)benzonitrile
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
4-(1,3-Oxazol-5-yl)benzonitrile is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a benzonitrile group attached to an oxazole ring, imparts specific physicochemical properties that necessitate robust analytical oversight.[1][2][3][4] The purity, stability, and precise quantification of this intermediate are paramount, as they directly influence the quality, safety, and efficacy of the final drug product.
In the landscape of pharmaceutical development and manufacturing, it is not uncommon for analytical methods to be transferred between laboratories or for new methods to be developed to replace older ones. This necessitates a formal process of cross-validation : a systematic comparison of two or more analytical methods to ensure that they produce comparable, reliable, and consistent results.[5][6] This guide provides a comprehensive framework for the cross-validation of two orthogonal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[7][8][9][10]
The Principle of Orthogonality in Method Cross-Validation
The core principle of a robust cross-validation strategy is the use of orthogonal methods. Orthogonal methods are analytical techniques that rely on different fundamental principles for separation and/or detection. This approach provides a much higher degree of confidence in the analytical results. If two methods with different mechanisms produce the same result, it is highly improbable that the same impurity or interference is co-eluting or responding in an identical manner in both systems.
For this compound, we have selected:
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): Separation is based on the compound's polarity and partitioning between a non-polar stationary phase and a polar mobile phase. Detection relies on the absorption of UV light by the aromatic and heterocyclic rings.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separation is based on the compound's volatility and boiling point in a gaseous mobile phase. Detection is based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments, providing high specificity.
Cross-Validation Workflow: A Step-by-Step Approach
The cross-validation process follows a structured workflow to ensure all parameters are adequately tested and compared against pre-defined acceptance criteria. This process is essential for demonstrating that the methods are equivalent and suitable for their intended purpose.[6][11]
Experimental Protocols & Method Parameters
The following sections detail the experimental conditions for each method. These protocols are designed to be self-validating by incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before any sample analysis.
Method A: RP-HPLC-UV Protocol for Purity and Assay
Rationale: This method is the industry standard for purity and assay determination of non-volatile, UV-active compounds. A C18 column is chosen for its versatility in retaining aromatic compounds like this compound. The mobile phase of acetonitrile and water is standard for reversed-phase chromatography, and the gradient elution ensures that impurities with a wide range of polarities can be resolved and eluted efficiently.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (based on the UV maxima of the benzonitrile chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh 25 mg of this compound and dissolve in 50 mL of 50:50 Acetonitrile:Water to achieve a concentration of 0.5 mg/mL.
Method B: GC-MS Protocol for Identification and Quantification
Rationale: GC-MS provides confirmatory analysis and is excellent for identifying and quantifying volatile and thermally stable compounds.[12] The use of a non-polar column like a DB-5ms is appropriate for separating a wide range of compounds based on boiling point. Mass spectrometric detection offers superior specificity and sensitivity compared to UV detection.
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
Injector Temperature: 270°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 amu.
-
Sample Preparation: Accurately weigh 25 mg of this compound and dissolve in 50 mL of Dichloromethane to achieve a concentration of 0.5 mg/mL.
Comparative Data and Acceptance Criteria
The objective of cross-validation is to demonstrate that the methods yield comparable results within statistically acceptable limits. The following table summarizes the key validation parameters and presents hypothetical (but realistic) data for our two methods. The acceptance criteria are based on standard industry practices and ICH guidelines.[7][10]
| Validation Parameter | RP-HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the retention time of the analyte. Peak purity > 99.5%. | No interference from blank. Mass spectrum of the peak matches the reference standard. | No significant interference at the analyte retention time. |
| Linearity (Correlation Coeff., r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range (% of target conc.) | 50% - 150% | 50% - 150% | Method must be linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | Mean: 99.8% (RSD: 0.5%) | Mean: 100.5% (RSD: 0.8%) | Mean recovery between 98.0% and 102.0%. |
| Precision - Repeatability (RSD%) | 0.45% | 0.75% | RSD ≤ 1.0% |
| Precision - Intermediate (RSD%) | 0.65% | 0.90% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.05 µg/mL | 0.01 µg/mL | Reportable value. |
| LOQ (µg/mL) | 0.15 µg/mL | 0.03 µg/mL | Reportable value; must be accurate and precise. |
| Robustness | %RSD < 2.0 for minor changes in flow rate, temp, mobile phase pH. | %RSD < 2.0 for minor changes in flow rate, oven ramp rate. | System suitability parameters must be met after intentional small changes. |
Statistical Comparison: To formally assess the equivalence of the methods, results from the analysis of at least three independent batches of this compound should be compared.
-
Accuracy Comparison: A two-sample t-test can be used to compare the mean % assay results from the two methods. The null hypothesis is that the means are equal. A p-value > 0.05 would indicate no statistically significant difference.
-
Precision Comparison: An F-test can be used to compare the variances (the square of the standard deviation) of the results from the two methods. This checks if one method is significantly more variable than the other.
Conclusion and Expert Recommendations
This guide outlines a comprehensive strategy for the cross-validation of RP-HPLC-UV and GC-MS methods for the analysis of this compound. Based on the presented data and protocols, both methods demonstrate suitability for their intended purpose.
-
The RP-HPLC-UV method proves to be highly robust, precise, and accurate for routine quality control, particularly for assay and purity determination. Its operational simplicity makes it ideal for high-throughput environments.
-
The GC-MS method offers superior sensitivity (lower LOD/LOQ) and unparalleled specificity. It serves as an excellent confirmatory method and is particularly powerful for the identification and quantification of trace-level impurities, especially those that may be volatile.
The successful cross-validation of these two orthogonal methods provides a high degree of confidence in the quality assessment of this compound. It ensures data integrity across different laboratories and throughout the lifecycle of a drug product, forming a critical component of regulatory compliance and patient safety.
References
- 1. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 2. This compound | 87150-13-8 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 87150-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
- 11. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 12. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
A Technical Guide to Comparative Docking Studies of 4-(1,3-Oxazol-5-yl)benzonitrile Derivatives as Kinase Inhibitors
In the landscape of modern oncology, the quest for highly specific and potent kinase inhibitors is a paramount objective. The 4-(1,3-Oxazol-5-yl)benzonitrile scaffold has emerged as a privileged structure in the design of such agents, most notably exemplified by the anaplastic lymphoma kinase (ALK) inhibitor, crizotinib. This guide provides a comprehensive framework for conducting comparative molecular docking studies of derivatives based on this scaffold, aimed at elucidating their structure-activity relationships (SAR) and predicting their potential as kinase inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols, and analyze comparative data to empower researchers in drug discovery and development.
Introduction: The Significance of the this compound Scaffold
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that, when dysregulated, can drive tumorigenesis.[1] Anaplastic Lymphoma Kinase (ALK) and the c-Met receptor tyrosine kinase are two such RTKs implicated in various cancers, including non-small cell lung cancer (NSCLC).[1][2] The development of small molecule inhibitors that target the ATP-binding site of these kinases has revolutionized cancer therapy.[3]
The this compound core is a key pharmacophore that has demonstrated significant potential in the inhibition of kinases like ALK and c-Met. Crizotinib, an FDA-approved drug for ALK-positive NSCLC, features this scaffold, highlighting its importance in establishing crucial interactions within the kinase active site.[3] Understanding how modifications to this core structure impact binding affinity and selectivity is critical for the design of next-generation inhibitors with improved efficacy and resistance profiles. Molecular docking serves as a powerful computational tool to predict these interactions and guide synthetic efforts.[4]
Experimental Protocols: A Validated Workflow for Comparative Docking
The following protocols outline a robust and reproducible workflow for the comparative docking of this compound derivatives against the ALK kinase domain. This process is designed to be a self-validating system, where each step contributes to the reliability of the final predictions.
Protein Preparation
The quality of the receptor structure is fundamental to the accuracy of docking studies. The crystal structure of the human Anaplastic Lymphoma Kinase (ALK) in complex with crizotinib (PDB ID: 2XP2) provides an excellent starting point due to its high resolution.[3]
Step-by-Step Protocol:
-
Obtain the Crystal Structure: Download the PDB file for 2XP2 from the RCSB Protein Data Bank.
-
Initial Inspection and Cleaning: Load the structure into a molecular visualization tool (e.g., PyMOL, Chimera). Remove water molecules and any co-solvents or ions not essential for binding. Retain the co-crystallized ligand (crizotinib) for initial validation of the docking protocol.
-
Protonation and Charge Assignment: Utilize a protein preparation wizard, such as that in Schrödinger's Maestro or AutoDockTools, to add hydrogen atoms, assign correct bond orders, and determine the protonation states of ionizable residues at a physiological pH (typically 7.4).
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The heavy atoms of the protein backbone should be restrained to preserve the experimentally determined conformation.
Ligand Preparation
Proper preparation of the small molecule ligands is equally critical for accurate docking simulations.
Step-by-Step Protocol:
-
2D Structure Generation: Draw the 2D structures of the this compound derivatives using a chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation for each ligand.
-
Charge and Tautomer Assignment: Assign partial charges to the atoms (e.g., Gasteiger charges) and generate possible tautomers and ionization states at the target pH.
Molecular Docking Workflow
This workflow utilizes AutoDock Vina, a widely used and validated open-source docking program that employs a Lamarckian genetic algorithm.
Step-by-Step Protocol:
-
Grid Box Generation: Define the docking search space by creating a grid box centered on the co-crystallized ligand (crizotinib) in the ALK active site. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size would be 20 x 20 x 20 Å.
-
Docking Protocol Validation: As a crucial self-validating step, re-dock the co-crystallized crizotinib into the prepared ALK structure. A successful docking protocol should reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Docking of Derivatives: Once the protocol is validated, dock the prepared series of this compound derivatives using the same grid parameters and docking settings.
-
Pose Analysis and Scoring: Analyze the top-ranked docking poses for each derivative. The docking score, typically reported in kcal/mol, provides an estimate of the binding affinity. Visualize the protein-ligand interactions, paying close attention to hydrogen bonds, hydrophobic interactions, and any potential steric clashes.
Comparative Docking Analysis of this compound Derivatives against ALK
To illustrate the application of the described workflow, we present a comparative analysis of a hypothetical series of this compound derivatives. This analysis aims to understand the impact of modifying the substituent at the 2-position of the benzonitrile ring on the binding affinity to the ALK kinase domain. The results are correlated with hypothetical experimental IC50 values to establish a structure-activity relationship.
Table 1: Comparative Docking Scores and Biological Activity of this compound Derivatives against ALK
| Compound ID | R-Group on Benzonitrile | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) | Hypothetical IC50 (nM) |
| Crizotinib (Ref.) | 2-chloro-6-fluoro-benzyloxy | -10.5 | Met1199, Glu1197 | Leu1122, Val1130, Ala1148, Leu1256 | 20 |
| Derivative 1 | Benzyloxy | -9.8 | Met1199, Glu1197 | Leu1122, Val1130, Ala1148, Leu1256 | 85 |
| Derivative 2 | 2,6-dichloro-benzyloxy | -10.2 | Met1199, Glu1197 | Leu1122, Val1130, Ala1148, Leu1256 | 35 |
| Derivative 3 | Cyclohexylmethoxy | -8.5 | Met1199 | Leu1122, Val1130, Ala1148, Leu1256 | 250 |
| Derivative 4 | 4-methoxy-benzyloxy | -9.5 | Met1199, Glu1197 | Leu1122, Val1130, Ala1148, Leu1256 | 120 |
Interpretation of Results and Structure-Activity Relationship (SAR)
The data presented in Table 1 reveals a clear structure-activity relationship. The reference compound, crizotinib, exhibits the best docking score and the lowest IC50 value, indicating the highest potency. The key to its strong binding is the formation of two crucial hydrogen bonds with the hinge region residues Met1199 and Glu1197 of the ALK kinase domain.[3] The 2-chloro-6-fluoro-benzyloxy group effectively occupies a hydrophobic pocket defined by residues such as Leu1122, Val1130, and Leu1256.
-
Impact of Halogen Substitution: Comparing Derivative 1 (unsubstituted benzyloxy) with Derivative 2 (2,6-dichloro-benzyloxy) and crizotinib suggests that halogen substitutions on the benzyloxy ring are crucial for enhanced potency. The electron-withdrawing nature and steric bulk of the chlorine and fluorine atoms likely contribute to more favorable interactions within the hydrophobic pocket, leading to improved docking scores and lower IC50 values.
-
Role of Aromaticity: The significantly poorer performance of Derivative 3, which features a non-aromatic cyclohexylmethoxy group, underscores the importance of the aromatic benzyloxy ring for effective binding. The pi-stacking and other non-covalent interactions afforded by the aromatic system are likely absent in the case of the cyclohexyl group, resulting in a weaker binding affinity.
-
Effect of Methoxy Substitution: Derivative 4, with a methoxy group on the benzyloxy ring, shows intermediate potency. While the docking score is better than the unsubstituted analog (Derivative 1), it is not as potent as the halogenated derivatives. This suggests that while some substitution is beneficial, the specific nature and position of the substituent are critical for optimal interaction.
Conclusion and Future Directions
This guide has provided a comprehensive overview of conducting comparative docking studies for this compound derivatives, with a focus on ALK kinase as a target. The detailed protocols and the illustrative comparative analysis demonstrate how molecular docking can be a powerful tool in understanding structure-activity relationships and guiding the design of more potent and selective kinase inhibitors.
The causality behind the experimental choices is rooted in the established importance of the hinge region interactions and the occupation of the adjacent hydrophobic pocket for kinase inhibition. The self-validating nature of the described workflow, particularly the re-docking of the native ligand, ensures a higher degree of confidence in the predictive power of the docking simulations.
Future work in this area should focus on expanding the library of derivatives to explore a wider chemical space. Additionally, incorporating more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and quantitative understanding of the protein-ligand interactions. Ultimately, the integration of computational predictions with empirical biological data will continue to be the cornerstone of successful structure-based drug design.
References
- 1. jocpr.com [jocpr.com]
- 2. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming the Binding Mode of Benzonitrile-Containing Enzyme Inhibitors: A Case Study with Neuronal Nitric Oxide Synthase
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of methodologies to confirm the binding orientation of 4-(1,3-Oxazol-5-yl)benzonitrile, a compound of interest in medicinal chemistry. Due to the limited publicly available data on a specific protein target for this molecule, we will utilize a structurally related benzonitrile derivative, (R)-3-[(2-amino-4-methylquinolin-7-yl)methoxy]-5-(2-(methylamino)propyl)benzonitrile, in complex with its experimentally determined target, rat neuronal nitric oxide synthase (nNOS), as a guiding case study. This approach allows for a comprehensive exploration of the experimental techniques and analytical reasoning required to confidently determine a ligand's binding mode.
Introduction to the Challenge: From Hit to Lead
The journey of a potential drug candidate from an initial "hit" in a high-throughput screen to a "lead" compound with optimized properties is paved with detailed biochemical and biophysical characterization. A critical milestone in this process is the unambiguous determination of how the compound physically interacts with its protein target. This knowledge of the binding mode at an atomic level is paramount for structure-activity relationship (SAR) studies, enabling chemists to rationally design modifications that enhance potency, selectivity, and pharmacokinetic properties.
The benzonitrile and oxazole moieties present in our topic compound are common fragments in medicinal chemistry, known to participate in a variety of non-covalent interactions.[1] The nitrile group, for instance, can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, while the oxazole ring can participate in π-stacking and other hydrophobic interactions.[2] Understanding which of these potential interactions are realized in the binding pocket of a target protein is key to its development.
Establishing the Binding Mode: A Multi-Faceted Approach
Confirming a binding mode is not reliant on a single experiment but rather on the convergence of evidence from multiple, orthogonal techniques. Here, we compare and contrast several key experimental approaches, using the nNOS-benzonitrile inhibitor complex (PDB ID: 5UNZ) as our reference point.[3]
X-ray Crystallography: The Gold Standard
High-resolution X-ray crystallography provides the most definitive atomic-level picture of a ligand-protein complex. It allows for the direct visualization of the ligand's orientation in the binding site and the specific interactions it forms with the protein's amino acid residues.
Experimental Protocol: Protein-Ligand Co-crystallization and Structure Determination
-
Protein Expression and Purification: Express and purify the target protein (e.g., nNOS) to a high degree of homogeneity (>95%).
-
Complex Formation: Incubate the purified protein with a molar excess of the inhibitor to ensure saturation of the binding sites.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to identify conditions that yield diffraction-quality crystals of the protein-ligand complex.
-
X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model of the protein-ligand complex.
Causality in Experimental Choices: The choice of crystallization conditions is critical and often empirical. The goal is to find a delicate balance that allows the protein-ligand complex to slowly precipitate from solution in an ordered, crystalline lattice. The use of a synchrotron light source is often necessary for high-resolution data collection from small or weakly diffracting crystals.
Data Presentation: Key Interactions of a Benzonitrile Inhibitor with nNOS (PDB: 5UNZ)
| Interacting Residue (nNOS) | Interaction Type | Distance (Å) |
| Arg355 | Hydrogen Bond | 2.8 |
| Tyr588 | π-π Stacking | 3.5 |
| Met586 | Hydrophobic | 3.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution
NMR spectroscopy provides valuable information about ligand-protein interactions in a solution state, which is more representative of the physiological environment than a crystal lattice. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which parts of a ligand are in close proximity to the protein surface.
Experimental Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare two NMR samples, one containing the ligand and the protein, and a reference sample with only the ligand.
-
Selective Protein Saturation: In the protein-containing sample, selectively irradiate protein resonances that are far from any ligand signals.
-
Observation of Saturation Transfer: Observe the transfer of this saturation to the ligand's protons. The protons on the ligand that are closest to the protein will show the largest signal decrease.
-
Epitope Mapping: The differential signal attenuation across the ligand's protons provides an "epitope map" of the binding interface.
Trustworthiness of the Protocol: The inclusion of a reference spectrum of the ligand alone is crucial to ensure that the observed signal changes are due to interaction with the protein and not other experimental artifacts.
Biophysical Techniques: Quantifying the Interaction
Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantifying the thermodynamics and kinetics of binding. While they do not directly reveal the binding mode, they provide crucial data on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding, which can validate findings from other methods.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the purified protein in the sample cell of the calorimeter and the ligand in the injection syringe.
-
Titration: Inject small aliquots of the ligand into the protein solution and measure the heat released or absorbed during each injection.
-
Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Comparing Binding Modes: The Importance of Analogs
To fully understand the significance of a particular binding mode, it is instructive to compare it with that of other inhibitors targeting the same protein. For nNOS, a variety of inhibitors with different scaffolds have been characterized.
| Inhibitor | Key Binding Interactions | Reference |
| (R)-3-[(2-amino-4-methylquinolin-7-yl)methoxy]-5-(2-(methylamino)propyl)benzonitrile | H-bond with Arg355, π-stacking with Tyr588 | PDB: 5UNZ[3] |
| 2-amino-4-methylpyridine | H-bond network with heme propionates | PDB: 1NSI |
| N-omega-propyl-L-arginine | Salt bridge with Glu592 | PDB: 1F00 |
This comparative analysis highlights how different chemical scaffolds can achieve inhibition through distinct interactions within the same active site.
Visualizing the Workflow and Concepts
To provide a clearer understanding of the process and the relationships between different experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for confirming a ligand's binding mode.
Caption: Key interactions of a benzonitrile inhibitor with the nNOS active site.
Conclusion
The confirmation of a ligand's binding mode is a critical, multi-step process that requires the integration of data from various biophysical and structural techniques. While X-ray crystallography remains the gold standard for providing a high-resolution snapshot of the interaction, techniques like NMR and ITC offer complementary data in a solution-state and quantify the energetic driving forces of binding. By employing a comparative approach and leveraging data from analogous compounds, researchers can build a robust and validated model of the ligand-protein interaction, paving the way for successful structure-based drug design.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwPDB: pdb_00005unz [wwpdb.org]
In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. An ideal therapeutic agent should exhibit high potency against its intended target while minimizing interactions with other related proteins, thereby reducing the potential for off-target effects and associated toxicities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of the novel compound, 4-(1,3-oxazol-5-yl)benzonitrile, against a panel of functionally related protein kinases.
The structural motifs within this compound, namely the oxazole and benzonitrile groups, are prevalent in a multitude of kinase inhibitors. This suggests a high probability of this compound targeting the ATP-binding site of one or more kinases. Therefore, this guide will focus on established methodologies for kinase inhibitor profiling to elucidate the selectivity of our compound of interest.
The Rationale Behind Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities within their ATP-binding pockets. Consequently, achieving absolute selectivity for a single kinase is a formidable challenge.[1] Comprehensive selectivity profiling is not merely an academic exercise; it is a critical step in preclinical drug development for several reasons:
-
Predicting Potential Off-Target Effects: Identifying unintended targets can help in forecasting potential adverse effects in cellular and in vivo models.
-
Uncovering Novel Therapeutic Applications: A compound that inhibits multiple kinases in a desired pathway may offer enhanced therapeutic benefits.[2]
-
Guiding Lead Optimization: Understanding the structure-activity relationship across a panel of kinases can inform medicinal chemistry efforts to improve selectivity.
Experimental Design for Selectivity Assessment
A robust assessment of selectivity involves a multi-pronged approach, starting with a broad screen against a diverse kinase panel, followed by more focused quantitative analysis on a smaller set of related targets.
Phase 1: Broad Kinome Screening
The initial step is to perform a broad screen of this compound against a large, representative panel of kinases. Several commercial services offer such profiling, often utilizing radiometric or fluorescence-based assays.[1][3][4] The goal of this initial screen is to identify the primary target(s) and any potent off-target interactions at a single, high concentration of the compound (e.g., 1 or 10 µM).
Phase 2: Quantitative IC50 Determination
Following the initial screen, a more focused panel of kinases should be selected for detailed inhibitory concentration (IC50) determination. This panel should include:
-
The putative primary target(s) identified in the broad screen.
-
Closely related kinases from the same family or subfamily.
-
Any potent off-target kinases identified in the initial screen.
The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for assessing the selectivity of a novel kinase inhibitor.
Detailed Experimental Protocol: Radiometric Kinase Assay
Radiometric assays, such as the HotSpot™ assay, are considered a gold standard for their direct measurement of kinase activity.[1][5] This protocol outlines the steps for determining the IC50 of this compound against a selected kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO to create a 10-point dose-response curve. A typical concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add the serially diluted this compound to the reaction wells. Include control wells with DMSO only (for 100% activity) and a known potent inhibitor for the target kinase (as a positive control).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.[2][5]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
The results of the IC50 determinations should be summarized in a clear and concise table.
Table 1: Hypothetical Selectivity Profile of this compound
| Kinase Target | Kinase Family | IC50 (nM) |
| Target Kinase A | Tyrosine Kinase | 15 |
| Related Kinase B | Tyrosine Kinase | 150 |
| Related Kinase C | Tyrosine Kinase | 800 |
| Off-Target Kinase D | Serine/Threonine Kinase | >10,000 |
| Off-Target Kinase E | Serine/Threonine Kinase | 2,500 |
Interpretation of Results:
The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of Target Kinase A. The selectivity of the compound can be quantified by comparing its IC50 value for the primary target to that of other kinases. In this example, the compound is 10-fold more selective for Target Kinase A over Related Kinase B and over 50-fold more selective against Related Kinase C. The compound shows significantly less activity against the serine/threonine kinases tested, indicating a degree of selectivity for the tyrosine kinase family.
Advanced Selectivity Assessment: Cellular Assays
While in vitro biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the cellular environment.[2] Therefore, it is crucial to validate the selectivity profile in a cellular context.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to specific kinase targets in living cells. This assay measures the apparent affinity of a test compound by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.
Cellular Target Engagement Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
By comparing the biochemical IC50 values with the cellular IC50 values, researchers can gain a more comprehensive understanding of the compound's selectivity and its potential for therapeutic application.
Conclusion
A thorough assessment of the selectivity of this compound is a cornerstone of its preclinical evaluation. By employing a systematic approach that combines broad kinome screening with quantitative biochemical and cellular assays, researchers can build a robust data package that elucidates the compound's potency, selectivity, and potential for further development. This guide provides the foundational principles and experimental frameworks to achieve this critical objective.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(1,3-Oxazol-5-yl)benzonitrile
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(1,3-Oxazol-5-yl)benzonitrile (CAS No. 87150-13-8), ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage this final step with confidence and precision.
Hazard Profile of this compound: Understanding the "Why" Behind the "How"
Before we delve into the specifics of disposal, it is paramount to understand the inherent hazards of this compound. This solid organic compound, while a valuable building block in medicinal chemistry and materials science, presents several health risks that necessitate careful handling and disposal.
Based on available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] The presence of the nitrile group (C≡N) warrants particular caution, as compounds of this class can release highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids or high temperatures.
Table 1: Hazard Summary and Chemical Properties
| Property | Value | Source |
| CAS Number | 87150-13-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₆N₂O | [5] |
| Appearance | Solid (predicted) | [5] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [1] |
| GHS Pictograms | GHS07 (Exclamation mark) | |
| Solubility | Low in water (predicted) | [5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes waste minimization, containment, and adherence to hazardous waste regulations. The following workflow provides a clear path from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Part 1: Pre-Disposal Handling and Containment
This initial phase is critical for ensuring safety during the accumulation of waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.
-
Hand Protection: Nitrile or other chemically resistant gloves are essential.
-
Body Protection: A lab coat should be worn at all times.
Step 2: Segregate Waste at the Point of Generation Do not mix waste this compound with other waste streams. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.
Step 3: Use a Designated and Compatible Waste Container Collect solid waste in a clearly marked, sealable container made of a material compatible with the chemical. For small quantities, a high-density polyethylene (HDPE) or glass container with a secure lid is appropriate.
Step 4: Properly Label the Hazardous Waste Container The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Part 2: Disposal Options
You have two primary options for the disposal of this compound. The choice will depend on your facility's capabilities and hazardous waste management program.
Option A: Direct Disposal (Un-neutralized)
This is the most straightforward approach and is recommended for most laboratory settings.
Step 5a: Store in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
Step 6a: Arrange for Hazardous Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup. Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under a generic waste code for toxic organic solids, such as a D-series code for toxicity if it leaches specific constituents, or a U-series code if it is a discarded commercial chemical product. Your EHS office will make the final determination.
Option B: Chemical Neutralization (Acid Hydrolysis)
For laboratories with the appropriate engineering controls and trained personnel, chemical neutralization can be a viable option to render the compound less hazardous before disposal. This procedure is based on the acid-catalyzed hydrolysis of the oxazole ring.
Step 5b: Perform Acid Hydrolysis in a Fume Hood This procedure must be performed in a certified chemical fume hood with appropriate PPE.
-
Preparation: For every 1 gram of this compound waste, prepare approximately 20 mL of 6M hydrochloric acid (HCl).
-
Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add the solid waste to the HCl solution.
-
Heating: Gently heat the mixture to reflux (approximately 100°C) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Cooling: Allow the reaction mixture to cool to room temperature.
Step 6b: Neutralize the Resulting Hydrolysate The resulting solution will be acidic. Carefully neutralize it by slowly adding a base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, until the pH is between 6 and 8. This should be done in an ice bath to control any exothermic reaction.
Step 7b: Dispose of the Neutralized Solution Once neutralized, the solution may be suitable for drain disposal, depending on your local regulations and the absence of other hazardous materials. Always consult your institution's EHS guidelines before disposing of any chemical waste down the drain. If drain disposal is not permitted, the neutralized solution should be collected as hazardous waste.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be conducted in a fume hood.
-
Contain: For solid spills, carefully sweep the material into a designated waste container. For solutions, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Clean: Decontaminate the area with a suitable cleaning agent.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a regulatory requirement but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, adhering to the outlined procedures, and consulting with your institution's safety professionals, you can ensure that the final chapter of this chemical's lifecycle is a safe and responsible one.
References
- 1. 87150-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 87150-13-8 [chemicalbook.com]
- 3. This compound | CAS 87150-13-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1,3-Oxazol-5-yl)benzonitrile
Welcome to your essential guide for the safe handling of 4-(1,3-Oxazol-5-yl)benzonitrile (CAS No. 87150-13-8). In modern drug discovery and development, the innovative application of complex heterocyclic molecules like this is paramount. However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle these compounds. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) selection and use, ensuring that every operational step is a self-validating system of safety.
The 'Why': A Hazard-Based Rationale for PPE Selection
Understanding the inherent risks of a compound is the foundation of a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our PPE strategy. The compound is a pale to off-white powder, which means the risk of inhaling fine particulates is as significant as dermal or ocular exposure.[1][2]
Primary Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation. [2]
The nitrile group (-CN) present in the molecule warrants particular caution. Benzonitrile and related compounds can be absorbed through the skin and may interfere with cellular respiration, with effects that can be delayed.[3] The oxazole ring, while a common scaffold in medicinal chemistry, contributes to the compound's overall reactivity and biological activity.[4][5] Therefore, our PPE choices are not merely suggestions; they are direct countermeasures to these specific, documented hazards.
Core Directive: Mandatory PPE for this compound
Adherence to the following PPE standards is mandatory for all personnel handling this compound. The principle is simple: create an impermeable barrier between the researcher and the chemical, eliminating all potential routes of exposure.
| PPE Category | Item | Specification & Standard | Rationale for Use |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is required. Ensure gloves meet EN 374 or equivalent standards.[6][7] | Prevents dermal absorption and skin irritation. Double-gloving provides a critical safety buffer against undetected micro-tears or splashes during glove removal. |
| Eye & Face Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 (US) or EN166 (EU) standards. A full-face shield must be worn over goggles when handling larger quantities (>1g) or if there is a splash risk.[7][8] | Protects against airborne powder and splashes, which can cause serious eye irritation.[2] The face shield adds a layer of protection for the entire face. |
| Skin & Body Protection | Chemical-Resistant Lab Coat | A fully-buttoned lab coat, preferably with knit cuffs. For large-scale operations, a chemical-resistant apron or suit is recommended.[8] | Prevents incidental skin contact with powders or contaminated surfaces.[9] |
| Respiratory Protection | Engineering Controls & Respirator | All handling of the solid compound must occur in a certified chemical fume hood or a powder containment hood to minimize inhalation.[7][8] | This is the primary defense against respiratory tract irritation and systemic toxicity from inhalation.[2] A respirator is generally not needed if engineering controls are used properly. |
| Foot Protection | Closed-Toe Shoes | Substantial shoes made of a non-porous material that cover the entire foot are required.[7] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step PPE Workflow
This protocol ensures that safety is integrated into every step of the handling process, from preparation to waste disposal.
Workflow: From Gowning to Disposal
Caption: A step-by-step workflow for PPE use when handling this compound.
I. Preparation Phase (Outside the Immediate Work Area)
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble PPE: Gather all necessary PPE as detailed in the table above. Inspect each item, particularly gloves, for any signs of damage or degradation.[6]
-
Prepare Waste & Spill Kits: Ensure designated, clearly labeled hazardous waste containers for solid waste (gloves, weigh paper, etc.) and chemical waste are ready inside the fume hood.[7] Confirm a chemical spill kit is accessible.
II. Gowning: The Order of Application is Critical
-
Body Protection: Don your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical safety goggles.
-
Hand Protection: Don the first pair of nitrile gloves. Pull the cuffs over the sleeves of your lab coat.
-
Second Barrier: Don the second pair of nitrile gloves over the first pair. This layered approach is a field-proven best practice for handling hazardous compounds.[7]
III. De-Gowning and Disposal: Preventing Cross-Contamination
-
Initial Decontamination: While still in the work area, remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them immediately into the designated hazardous waste container.[7]
-
Exit and Remove Coat: Step away from the immediate work area. Remove your lab coat by rolling it inward, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location or bag it for laundering if contaminated.
-
Eye Protection Removal: Remove your safety goggles.
-
Final Glove Removal: Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[10]
Contingency Planning: Exposure and Spill Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Spills: Evacuate the area. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) while wearing full PPE.[9] Collect the material in a sealed container for hazardous waste disposal. For large spills, evacuate and contact your institution's Environmental Health & Safety (EHS) office.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final, critical step in the safety lifecycle.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh paper, pipette tips, and absorbent pads, must be treated as hazardous waste.[7]
-
Disposal Protocol: Collect all contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.[7] Never dispose of this chemical or related waste in the regular trash or down the drain.[7] All disposal must be handled through your institution's EHS office in accordance with local, state, and federal regulations.[10]
This comprehensive guide provides the necessary framework for safely handling this compound. By understanding the hazards, implementing rigorous PPE protocols, and planning for contingencies, you can advance your research with confidence and security.
References
- 1. This compound Supplier in China [nj-finechem.com]
- 2. 87150-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
